Behenyl myristoleate
Description
Properties
Molecular Formula |
C36H70O2 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
docosyl (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-14-12-10-8-6-4-2/h10,12H,3-9,11,13-35H2,1-2H3/b12-10- |
InChI Key |
WPTDDMDBQMXJJJ-BENRWUELSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Behenyl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Behenyl Myristoleate (B1240118) is a wax ester, formed through the formal condensation of the carboxyl group of myristoleic acid with the hydroxyl group of behenyl alcohol. As an ester of a long-chain fatty alcohol and an unsaturated fatty acid, it possesses unique properties that make it a subject of interest in various fields, including cosmetics and potentially as a synthetic analogue in pharmaceutical research. This document provides a comprehensive overview of its known and inferred physicochemical properties, alongside detailed experimental protocols for its synthesis and characterization.
Due to the limited availability of direct experimental data for Behenyl Myristoleate in public literature, some properties are extrapolated from its constituent molecules: behenyl alcohol and myristoleic acid.
Physicochemical Properties
The properties of this compound are summarized below. The molecular formula and weight are calculated based on its structure, while other physical properties are contextualized with data from its precursors.
| Property | Value | Source / Method |
| Chemical Name | Docosyl (9Z)-tetradec-9-enoate | IUPAC Nomenclature |
| Synonyms | This compound | Common Name |
| CAS Number | Not explicitly found in search results. | - |
| Molecular Formula | C₃₆H₇₀O₂ | Calculated |
| Molecular Weight | 534.94 g/mol | Calculated |
| Appearance | Expected to be a waxy solid at room temperature. | Inference |
| Melting Point | Data not available. For comparison, Behenyl Alcohol: 65-72°C[1]; Cetyl Myristoleate (a related ester): has a melting point too high for softgel encapsulation without dilution[2]. | - |
| Boiling Point | Data not available. For comparison, Behenyl Alcohol: 180°C (at 0.22 mmHg)[3]; Myristoleic Acid: 338.9°C (at 760 mmHg)[4]. | - |
| Solubility | Expected to be insoluble in water and soluble in organic solvents like ethanol (B145695) and chloroform.[3] | Inference |
Synthesis and Characterization
The synthesis and analysis of this compound would follow standard protocols for ester synthesis and characterization.
Synthesis Protocol: Fischer-Speier Esterification
This compound can be synthesized via the acid-catalyzed condensation of myristoleic acid and behenyl alcohol.
1. Reaction Setup:
-
To a 100 mL round-bottom flask, add myristoleic acid (1 equivalent) and behenyl alcohol (1.2 equivalents).
-
Add a few boiling chips.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1 mL).
-
Swirl the flask gently to ensure thorough mixing of the reactants.
2. Reflux:
-
Fit the flask with a reflux condenser. This technique involves heating the mixture to its boiling point, with the condenser preventing the loss of solvent or reactants by cooling the vapors and returning them to the reaction flask.
-
Heat the mixture under reflux for a specified period (e.g., 1-4 hours) to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After cooling, cautiously pour the reaction mixture into a separatory funnel containing an ice/water mixture. The water-insoluble ester will separate from the more soluble unreacted alcohol and acid.
-
To neutralize any remaining acid catalyst and unreacted myristoleic acid, wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the separated organic (ester) layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Characterization Protocols
The identity and purity of the synthesized ester are confirmed using a suite of analytical techniques.
1. Infrared (IR) Spectroscopy:
-
Methodology: A small sample of the purified ester is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.
-
Expected Result: Confirmation of the ester functional group is indicated by the presence of a strong C=O stretching absorption around 1735-1750 cm⁻¹ and C-O stretching absorptions in the 1000-1300 cm⁻¹ region. The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹) confirms the reaction's completion.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired.
-
Expected Result: In the ¹H NMR spectrum, a characteristic triplet signal for the -CH₂- group adjacent to the ester oxygen (from the behenyl alcohol moiety) is expected around 4.0-4.2 ppm. Other signals corresponding to the aliphatic chains of both the acid and alcohol components will be present in the upfield region.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Methodology: A diluted sample of the ester is injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component.
-
Expected Result: The GC chromatogram should show a single major peak, indicating the purity of the sample. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (534.94 m/z) and characteristic fragmentation patterns for a long-chain ester, which helps confirm its structure.
4. Titration for Ester Determination:
-
Methodology: This is a classic method to quantify the ester content.
- A known mass of the sample is dissolved in a suitable solvent.
- The solution is first titrated with a standard base (e.g., NaOH) to neutralize any free carboxylic acid.
- A known excess of the standard base is then added, and the mixture is heated under reflux to saponify (split) the ester.
- After cooling, the excess, unreacted base is back-titrated with a standard acid (e.g., HCl or H₂SO₄).
-
Calculation: The difference between the amount of base added and the amount of base remaining (determined by the back-titration) allows for the calculation of the amount of ester present in the original sample.
Logical Relationships and Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in biological signaling pathways. As a wax ester, its primary functions are often structural or as a lipid storage molecule. Related compounds, such as Cetyl Myristoleate, have been investigated for anti-inflammatory and anti-arthritic properties, but the precise mechanisms and signaling cascades are not fully elucidated. Any potential biological activity of this compound would require dedicated investigation.
References
An In-depth Technical Guide to the Synthesis of Novel Behenyl Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for novel behenyl esters, long-chain esters valued for their unique physicochemical properties in cosmetics, pharmaceuticals, and material science.[1][2] Behenyl esters are typically synthesized through the esterification of behenyl alcohol (docosanol) with a carboxylic acid.[3] This guide details the core methodologies, including traditional acid-catalyzed esterification and enzymatic synthesis, offering a comparative analysis to aid researchers in selecting the optimal strategy for their specific application.
Core Synthesis Pathways: A Comparative Overview
The two predominant methods for synthesizing behenyl esters are chemical synthesis, primarily through acid-catalyzed Fischer esterification, and biocatalysis, utilizing enzymes such as lipases.[4] The choice between these pathways often involves a trade-off between reaction speed, conditions, and sustainability.
Acid-Catalyzed Esterification is a robust and well-established method for producing behenyl esters.[4] This technique typically employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), to accelerate the reaction between behenyl alcohol and a carboxylic acid. To drive the reaction toward completion, the water produced during the esterification is typically removed azeotropically. While effective, this method often requires high temperatures and can lead to the formation of byproducts, necessitating thorough purification steps.
Enzymatic Synthesis offers a greener and more specific alternative to chemical catalysis. Lipases, particularly from Candida species, are commonly used to catalyze the esterification reaction under milder conditions, often in solvent-free systems. This approach minimizes the risk of side reactions and simplifies product purification. The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recovery and reuse.
Another relevant method is transesterification , where an existing ester is reacted with behenyl alcohol to produce the desired behenyl ester. This process can also be catalyzed by acids, bases, or enzymes.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of behenyl esters and analogous long-chain wax esters, providing a basis for comparison between different synthetic approaches.
Table 1: Comparison of Acid-Catalyzed vs. Enzymatic Synthesis of Long-Chain Wax Esters
| Parameter | Acid-Catalyzed Synthesis (Behenyl Stearate) | Enzymatic Synthesis (Cetyl Oleate) | Reference |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Immobilized Candida sp. 99-125 lipase (B570770) | |
| Temperature | 150 - 180 °C | 40 °C | |
| Reaction Time | Several hours (until completion) | 8 hours | |
| Yield | High (not specified) | >98% | |
| Solvent | Toluene (B28343) (for azeotropic water removal) | Solvent-free |
Table 2: Optimization Parameters for Enzymatic Synthesis of Wax Esters
| Parameter | Range/Value | Effect | Reference |
| Temperature | 40 - 70 °C | Affects reaction rate and enzyme stability. Higher temperatures can increase the rate but may lead to enzyme denaturation. | |
| Enzyme Loading | 2.5 - 10% (w/w of substrates) | Higher concentrations generally increase the reaction rate, but excessive amounts can lead to mass transfer limitations. | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:0.9 to 1:3 | An excess of one reactant can shift the equilibrium towards product formation. | |
| Water Removal | Open reaction or use of molecular sieves | Removal of water by-product drives the reaction to completion. | |
| Agitation Speed | 170 - 600 rpm | Sufficient agitation is crucial to overcome mass transfer limitations in heterogeneous systems. |
Detailed Experimental Protocols
The following are detailed methodologies for the key synthesis pathways of behenyl esters.
Protocol 1: Acid-Catalyzed Synthesis of Behenyl Stearate (B1226849)
This protocol describes a typical Fischer esterification for the laboratory-scale synthesis of behenyl stearate.
Materials:
-
Behenyl alcohol
-
Stearic acid
-
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)
-
Toluene
-
5% (w/v) Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethanol (B145695) or isopropanol (B130326) (for recrystallization)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, combine stearic acid and behenyl alcohol. A slight molar excess of behenyl alcohol (e.g., 1.1 to 1.5 equivalents) is recommended.
-
Solvent and Catalyst Addition: Add toluene to the flask in a sufficient amount to suspend the reactants and facilitate the azeotropic removal of water. Add the acid catalyst (e.g., 0.5-1.0% of the total weight of the reactants).
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer collected.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Wash the crude product with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent in vacuo. The crude behenyl stearate can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a waxy solid.
Protocol 2: Enzymatic Synthesis of Behenyl Oleate (B1233923)
This protocol provides a general workflow for the esterification of oleic acid with behenyl alcohol using an immobilized lipase in a solvent-free system.
Materials:
-
Behenyl alcohol
-
Oleic acid
-
Immobilized lipase (e.g., Novozym 435 or from Candida sp.)
-
Ethanol (for washing the enzyme)
-
Saturated sodium carbonate solution
Procedure:
-
Reactant Setup: In a suitable reaction vessel, combine oleic acid and behenyl alcohol in the desired molar ratio (e.g., 1:1).
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).
-
Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with constant stirring. If the reaction is conducted under vacuum, this will aid in the removal of the water by-product.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Recovery: Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with ethanol and dried for reuse.
-
Purification: The crude behenyl oleate can be purified by washing with a saturated sodium carbonate solution to remove any unreacted fatty acids, followed by vacuum distillation or column chromatography to remove other impurities.
Visualization of Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows for producing behenyl esters.
Caption: Workflow for Acid-Catalyzed Synthesis of Behenyl Esters.
Caption: Workflow for Enzymatic Synthesis of Behenyl Esters.
Caption: General Pathway for Transesterification to Produce Behenyl Esters.
Conclusion
The synthesis of novel behenyl esters can be effectively achieved through both chemical and enzymatic routes. Acid-catalyzed esterification provides a time-tested method capable of high yields, albeit under harsher conditions. In contrast, enzymatic synthesis represents a more sustainable and selective approach, operating under mild conditions and allowing for catalyst recycling. The choice of synthesis pathway will ultimately depend on the specific requirements of the target molecule, desired purity, scalability, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of a wide range of novel behenyl esters for various applications in drug development and beyond.
References
The Solubility of Behenyl Myristoleate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of behenyl myristoleate (B1240118), a large wax ester of significant interest in various scientific and industrial applications, including pharmaceuticals and drug delivery systems. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes qualitative information, data from structurally analogous wax esters, and established principles of physical chemistry to offer a robust predictive framework for its behavior in a range of common organic solvents.
Introduction to Behenyl Myristoleate
This compound is a wax ester composed of behenyl alcohol (a C22 saturated fatty alcohol) and myristoleic acid (a C14 monounsaturated fatty acid). Its large, predominantly nonpolar molecular structure is the primary determinant of its solubility properties. As with other long-chain wax esters, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents and limited solubility in polar media.[1]
Principles of Wax Ester Solubility
The dissolution of a solid solute, such as this compound, in a solvent is a complex process influenced by several factors:
-
Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. In the case of this compound, its long hydrocarbon chains favor interactions with nonpolar solvent molecules through van der Waals forces.
-
Molecular Size and Shape: The large size of this compound necessitates a significant cavity formation within the solvent, which is more energetically favorable in less-structured, nonpolar solvents.
-
Temperature: Solubility is generally an endothermic process for solid solutes, meaning that an increase in temperature will typically lead to an increase in solubility. This is particularly relevant for long-chain waxes, where elevated temperatures can significantly enhance their dissolution in solvents like ethanol (B145695).[2][3]
-
Unsaturation: The presence of a double bond in the myristoleate portion of the molecule introduces a "kink" in the hydrocarbon chain, which can disrupt crystal packing and lead to a lower melting point and potentially increased solubility compared to a fully saturated analogue.
Estimated Solubility of this compound
| Solvent | Solvent Type | Estimated Solubility of this compound | Rationale and Supporting Evidence |
| Hexane | Nonpolar Aliphatic | High | Long-chain wax esters are readily soluble in nonpolar hydrocarbon solvents.[4] |
| Toluene | Nonpolar Aromatic | High | Aromatic solvents are effective at dissolving large, nonpolar molecules, including various waxes.[1] |
| Chloroform | Moderately Polar | High | Chloroform is a good solvent for many lipids and waxes due to its ability to interact with both nonpolar and slightly polar moieties. |
| Ethyl Acetate (B1210297) | Moderately Polar | Moderate | As a moderately polar ester, ethyl acetate is expected to have a reasonable capacity for dissolving this compound. |
| Acetone (B3395972) | Polar Aprotic | Low to Moderate | The polarity of acetone limits its ability to solvate large, nonpolar molecules. Chilled acetone is used to precipitate waxes. |
| Ethanol | Polar Protic | Low (at room temp.); Moderate to High (at elevated temp.) | The solubility of long-chain wax esters in ethanol is highly temperature-dependent, increasing significantly with heat. |
| Water | Polar Protic | Insoluble | As a large, nonpolar lipid, this compound is immiscible with water. |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with solvent-resistant caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
-
Vacuum oven or nitrogen evaporator
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. The pre-warming is crucial to prevent precipitation of the solute during transfer.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven or under a stream of nitrogen to completely evaporate the solvent.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the evaporation dish containing the dried this compound residue.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant collected] x 100
4.3. Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Logical Relationship of Solubility Factors
The interplay of molecular characteristics and environmental conditions dictates the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
This compound, as a large wax ester, is expected to exhibit high solubility in nonpolar organic solvents such as hexane, toluene, and chloroform, and limited solubility in polar solvents, with a notable increase in solubility in alcohols at elevated temperatures. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers engaged in the development of formulations and analytical methods involving this compound. Experimental validation remains a critical step for any application-specific solvent system.
References
In-Silico Prediction of Behenyl Myristoleate Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Behenyl Myristoleate, a long-chain ester with potential applications in the cosmetic and pharmaceutical industries. In the absence of extensive experimental data, computational models offer a valuable, cost-effective, and ethical approach to characterize novel compounds. This document outlines the methodologies for in-silico prediction, presents predicted data in a structured format, and provides detailed hypothetical experimental protocols for future validation. Furthermore, it includes visualizations of a predictive workflow and a potential biological signaling pathway.
Introduction to this compound
This compound is an ester formed from the reaction of behenyl alcohol and myristoleic acid. Behenyl alcohol is a saturated 22-carbon fatty alcohol, while myristoleic acid is a 14-carbon monounsaturated omega-5 fatty acid. The resulting ester is a large, lipophilic molecule. Such long-chain esters are often utilized in topical formulations for their emollient and moisturizing properties. Understanding the full spectrum of its physicochemical and biological properties is crucial for its safe and effective application.
In recent years, in-silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have become integral to the safety and efficacy assessment of cosmetic ingredients and pharmaceutical compounds.[1][2] These computational tools predict the properties of a chemical based on its molecular structure, reducing the need for extensive animal testing.[2][3]
In-Silico Prediction of Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in a formulation and its interaction with biological systems. Various in-silico tools can predict these properties with a reasonable degree of accuracy.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure using various computational models.
| Property | Predicted Value | In-Silico Method/Tool | Significance |
| Molecular Weight | 506.9 g/mol | Influences solubility, volatility, and diffusion. | |
| LogP (octanol-water partition coefficient) | 13.2 | ALOGPS, XLOGP3 | Indicates high lipophilicity and potential for skin penetration and bioaccumulation. |
| Water Solubility | 1.2 x 10⁻¹⁰ mg/L | ESOL, ALOGPS | Extremely low water solubility, characteristic of long-chain esters. |
| Melting Point | 45-50 °C | Important for formulation stability and texture. | |
| Boiling Point | > 400 °C (decomposes) | High boiling point due to large molecular size. | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Low TPSA suggests poor passive transport across cell membranes. |
Experimental Protocol for Physicochemical Property Determination
2.2.1. Determination of LogP by Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a saturated solution of this compound in n-octanol and a separate saturated solution in water.
-
Partitioning: Mix equal volumes of the n-octanol and water solutions in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning of the solute between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical technique (e.g., gas chromatography-mass spectrometry).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
2.2.2. Determination of Water Solubility (Flask Method, OECD Guideline 105)
-
Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient time to reach equilibrium.
-
Phase Separation: Centrifuge the solution to separate the undissolved solute.
-
Concentration Measurement: Determine the concentration of this compound in the aqueous phase.
-
Calculation: The water solubility is expressed as the mass of the solute per volume of water.
In-Silico ADMET Prediction
ADMET properties are critical for assessing the safety and potential therapeutic application of a compound.[4][5] In-silico ADMET prediction tools utilize large datasets of known compounds to build models that can forecast the properties of new molecules.[6][7]
Predicted ADMET Profile of this compound
The following table summarizes the predicted ADMET properties of this compound.
| ADMET Parameter | Predicted Outcome | In-Silico Method/Tool | Implication |
| Absorption | |||
| Human Intestinal Absorption | Low | admetSAR, SwissADME | Due to its large size and high lipophilicity, oral absorption is expected to be poor. |
| Skin Permeability (Log Kp) | -2.1 cm/s | High lipophilicity suggests it can penetrate the stratum corneum, making it suitable for topical applications. | |
| Distribution | |||
| Plasma Protein Binding | > 95% | Expected to bind extensively to plasma proteins, limiting its free concentration. | |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB due to its size and low TPSA. | |
| Metabolism | |||
| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of interfering with the metabolism of other drugs via this major enzyme. | |
| CYP450 3A4 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions through this key metabolic pathway. | |
| Excretion | |||
| Primary Route | Fecal | Given its poor absorption, the primary route of excretion for any ingested amount would be through the feces. | |
| Toxicity | |||
| Ames Mutagenicity | Non-mutagenic | Toxtree, VEGA | Low probability of causing DNA mutations. |
| Skin Sensitization | Low to Moderate | OECD QSAR Toolbox | Potential for skin sensitization should be considered, although likely low. |
| Carcinogenicity | Non-carcinogen | No structural alerts for carcinogenicity. | |
| Comedogenicity | Moderate to High | As a long-chain ester, there is a potential for it to be comedogenic (pore-clogging).[8] |
Experimental Protocols for ADMET Profiling
3.2.1. In-Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Skin Preparation: Use excised human or animal skin and mount it on a Franz diffusion cell, separating the donor and receptor chambers.
-
Donation Application: Apply a formulation containing a known concentration of this compound to the epidermal side of the skin in the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at a constant temperature.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber for analysis.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method.
-
Data Analysis: Calculate the flux and permeability coefficient (Kp).
3.2.2. Ames Test for Mutagenicity (OECD Guideline 471)
-
Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.
Visualizations
In-Silico Prediction Workflow
Caption: Workflow for in-silico property prediction of this compound.
Hypothetical Signaling Pathway Modulation
Given its high lipophilicity, this compound could potentially interact with cell membranes and modulate lipid-sensitive signaling pathways. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) embedded in the cell membrane, a common target for lipophilic molecules.
Caption: Hypothetical modulation of a GPCR signaling pathway by this compound.
Conclusion
In-silico prediction provides a powerful and efficient means of characterizing the physicochemical and ADMET properties of novel compounds like this compound. The predicted data presented in this guide suggest that it is a highly lipophilic, poorly water-soluble molecule with low systemic absorption and toxicity, making it a potentially safe candidate for topical applications. However, these in-silico predictions should be considered as a preliminary assessment and must be validated through rigorous experimental testing using the protocols outlined herein. The continued development and application of computational models will undoubtedly accelerate the discovery and safety evaluation of new cosmetic and pharmaceutical ingredients.
References
- 1. Development of QSAR models using artificial neural network analysis for risk assessment of repeated-dose, reproductive, and developmental toxicities of cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR Modeling for Personal Care Products: Assessing Safety and Efficacy of Cosmetic Ingredients - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 3. QSAR Modelling – ToxMinds [toxminds.com]
- 4. digitalchemistry.ai [digitalchemistry.ai]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of a QSAR model to predict comedogenic potential of some cosmetic ingredients | CoLab [colab.ws]
An In-depth Technical Guide to the Discovery and Natural Occurrence of Behenyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenyl esters, a class of wax esters derived from behenyl alcohol and various fatty acids, are gaining increasing attention in research and development due to their unique physicochemical properties and diverse natural occurrences. This technical guide provides a comprehensive overview of the discovery, natural distribution, and analytical methodologies for behenyl esters. It aims to serve as a foundational resource for professionals in drug development, materials science, and chemical ecology by consolidating current knowledge on their presence in the plant and animal kingdoms, detailing experimental protocols for their analysis, and exploring their potential biological roles, including their involvement in signaling pathways.
Introduction
Behenyl esters are long-chain wax esters, with behenyl behenate (B1239552) (the ester of behenyl alcohol and behenic acid) being a prominent example. These molecules are characterized by their high molecular weight and hydrophobicity, contributing to their roles as protective coatings, lubricants, and structural components in various biological systems. While their applications in cosmetics and personal care products as emollients and structuring agents are well-established, their natural distribution and biological functions are areas of ongoing investigation. This guide delves into the scientific literature to provide a detailed account of their discovery and natural occurrence.
Discovery and Physicochemical Properties
The formal discovery of specific behenyl esters is intertwined with the broader history of wax ester analysis. Early research into the composition of natural waxes from plants and animals led to the identification of various long-chain fatty acids and alcohols, the building blocks of these esters. Behenyl behenate, for instance, is a wax-like substance at room temperature with a melting point ranging from 70 to 74°C. Its high molecular weight (649.17 g/mol for behenyl behenate) and non-polar nature render it insoluble in water but soluble in many organic solvents.[1][2]
Table 1: Physicochemical Properties of Behenyl Behenate
| Property | Value | Reference(s) |
| Molecular Formula | C44H88O2 | [2] |
| Molecular Weight | 649.17 g/mol | [2] |
| Melting Point | 70 - 74°C | [1] |
| Acid Value | < 2 mg KOH/g | [1] |
| Saponification Value | 79 - 89 mg KOH/g | [1] |
| Appearance | White to yellowish, hard granules | [1] |
Natural Occurrence of Behenyl Esters
Behenyl esters are found across the plant and animal kingdoms, where they serve diverse functions. Their presence is most notable in the protective outer layers of plants and in the skin lipids of animals.
Plant Kingdom
In plants, behenyl esters are components of epicuticular waxes, which form a protective barrier on the surface of leaves, stems, and fruits. This wax layer plays a crucial role in preventing water loss, protecting against UV radiation, and defending against pathogens and herbivores.
-
Jojoba Oil (Simmondsia chinensis) : Jojoba oil is unique among vegetable oils in that it is primarily composed of liquid wax esters. While the exact percentage of behenyl esters is not always specified, the oil is known to contain a complex mixture of long-chain fatty acids and alcohols, with carbon chain lengths ranging from 36 to 46.[3] The fatty acid profile of some jojoba oils has been shown to include behenic acid.[4][5]
-
Carnauba Wax (Copernicia prunifera) : This hard wax, obtained from the leaves of the carnauba palm, is a complex mixture of esters, free fatty alcohols, and fatty acids. While detailed quantitative data on behenyl behenate is scarce, the fatty acid composition of carnauba wax includes C18-C30 fatty acids, suggesting the potential presence of behenyl esters.[6]
-
Moringa oleifera (Ben-oil tree) : The seeds of the Moringa oleifera tree are a known source of behenic acid, from which the tree derives its common name "Ben-oil tree". Behenyl behenate can be derived from the seeds of this tree.[7]
Table 2: Occurrence of Behenyl Esters in Selected Plant Sources
| Plant Source | Common Name | Part of Plant | Behenyl Ester(s) Identified | Concentration/Notes | Reference(s) |
| Simmondsia chinensis | Jojoba | Seeds | Behenyl esters (general) | Component of complex wax ester mixture.[3] Behenic acid is a known fatty acid component.[4][5] | [3][4][5] |
| Copernicia prunifera | Carnauba Palm | Leaves | Potential presence of behenyl esters | Fatty acid profile includes C18-C30 acids.[6] | [6] |
| Moringa oleifera | Ben-oil tree | Seeds | Behenyl behenate (derivable) | A known source of behenic acid.[7] | [7] |
Animal Kingdom
In animals, behenyl esters are found as components of skin lipids and secretions, where they contribute to skin barrier function and lubrication.
-
Human Sebum and Meibum : Human sebum, the oily secretion of the sebaceous glands, contains a complex mixture of lipids, including wax esters. While the exact concentration of behenyl behenate is not well-documented, studies on human meibum (the secretion of the meibomian glands in the eyelids) have identified behenyl behenate as a component.[7] Gas-liquid chromatography-ion trap mass spectrometry (GLC-ITMS) has been used to evaluate and quantify intact wax esters, including behenyl behenate, in human meibum.[7]
-
Beeswax : Beeswax is a complex mixture of hydrocarbons, free fatty acids, and various esters. While it is a significant source of wax esters, the specific concentration of behenyl behenate is not well-defined in publicly available literature. The composition of beeswax can vary depending on the bee species and geographical location.[3][8]
Table 3: Occurrence of Behenyl Esters in Selected Animal Sources
| Animal Source | Secretion/Tissue | Behenyl Ester(s) Identified | Concentration/Notes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Human | Meibum | Behenyl behenate | Identified and quantified using GLC-ITMS.[7] |[7] | | Honeybee (Apis species) | Beeswax | Potential presence of behenyl esters | A complex mixture of esters; specific behenyl ester content varies.[3][8] |[3][8] |
Experimental Protocols
The analysis of behenyl esters, due to their high molecular weight and low volatility, requires specialized analytical techniques. High-temperature gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the most common and effective method for their quantification.
Extraction of Behenyl Esters from Plant Material
This protocol describes a general method for the extraction of epicuticular waxes containing behenyl esters from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform or n-hexane (analytical grade)
-
Internal standard (e.g., tetracosane (B166392) or a known amount of a commercially available behenyl ester)
-
Glass beakers and vials with PTFE-lined caps
-
Forceps
-
Nitrogen gas supply
Procedure:
-
Select healthy, mature leaves and measure their surface area if quantification per unit area is desired.
-
Prepare an extraction solvent (e.g., chloroform) containing a known concentration of the internal standard.
-
Using forceps, briefly immerse the leaves in the extraction solvent for 30-60 seconds with gentle agitation. This short immersion time is crucial to minimize the extraction of intracellular lipids.
-
Remove the leaves from the solvent.
-
Transfer the solvent containing the extracted waxes to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
The dried wax extract is now ready for derivatization (if necessary) and GC analysis.
Quantification of Behenyl Esters by High-Temperature Gas Chromatography (HT-GC)
This protocol outlines the general parameters for the analysis of behenyl esters using HT-GC-FID or HT-GC-MS.
Instrumentation:
-
Gas chromatograph capable of high-temperature operation (up to 400°C).
-
High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Split/splitless injector.
GC Conditions (Example):
-
Injector Temperature: 390°C[9]
-
Detector Temperature (FID): 390°C
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 8°C/min to 390°C, hold for 6 minutes[9]
-
-
Carrier Gas: Helium or Hydrogen
-
Injection Mode: Splitless or split (e.g., 1:5)[9]
Sample Preparation for GC:
-
Re-dissolve the dried wax extract in a known volume of a suitable solvent (e.g., hexane (B92381) or toluene).
-
For GC-MS analysis, derivatization (e.g., silylation) of free fatty acids and alcohols may be necessary to improve their volatility and chromatographic behavior. However, intact wax esters can often be analyzed directly.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
Quantification:
-
Identify the behenyl ester peaks in the chromatogram based on their retention times compared to authentic standards.
-
For GC-MS, confirm the identity of the peaks by their mass spectra. The mass spectrum of behenyl behenate will show characteristic fragment ions corresponding to the behenyl and behenoyl moieties.
-
Quantify the amount of each behenyl ester by comparing its peak area to the peak area of the internal standard. Create a calibration curve using standards of known concentrations for accurate quantification.
Biological Roles and Signaling Pathways
The biological roles of behenyl esters are primarily attributed to their physical properties as components of protective waxes. However, emerging research suggests that very-long-chain fatty acids (VLCFAs), the precursors to behenyl alcohol and behenic acid, and their derivatives may also play roles in cellular signaling.
Structural and Protective Functions
The primary and most well-understood function of behenyl esters in nature is structural and protective. In plant cuticles, they contribute to the hydrophobic barrier that regulates water permeability and protects against environmental stressors.[10][11][12] In animal skin, they contribute to the barrier function of the stratum corneum and the lubricating properties of sebum.
Role in Signaling Pathways
While direct evidence for behenyl esters as signaling molecules is limited, the broader class of VLCFAs and their derivatives are increasingly recognized for their involvement in plant signaling pathways, particularly in response to biotic and abiotic stress.
-
Plant Defense Signaling : VLCFAs are precursors for the biosynthesis of cuticular waxes and sphingolipids, both of which are involved in plant defense.[10][11][12] The composition of the cuticle can influence plant-pathogen and plant-insect interactions. Changes in cuticular wax composition, which could include alterations in behenyl ester content, can be induced by pathogen attack or herbivory.[13] These changes can act as signals to the plant to activate defense responses.
The biosynthesis of VLCFAs is a critical starting point for the production of wax esters. This pathway is a potential point of regulation in response to environmental cues.
Caption: Biosynthesis of wax esters from C16/C18 Acyl-CoA precursors in the endoplasmic reticulum.
-
Insect-Plant Communication : The chemical composition of the plant cuticle, including its wax ester content, can act as a cue for insects.[13][14] Some insects use these chemical cues to identify suitable host plants for feeding or oviposition. While specific behenyl esters have not been definitively identified as key signaling molecules in this context, the overall wax profile is crucial.
The interaction between an insect and a plant's cuticular waxes can trigger a signaling cascade within the plant, leading to the production of defense compounds.
Caption: Simplified signaling pathway of plant defense response upon insect contact with cuticular waxes.
Conclusion and Future Directions
Behenyl esters are naturally occurring wax esters with significant existing and potential applications. While their presence in various plant and animal sources is established, there is a clear need for more comprehensive quantitative studies to determine their precise concentrations in different natural matrices. The development and standardization of analytical methods, such as HT-GC-MS, are crucial for advancing our understanding in this area.
Furthermore, the exploration of the biological roles of behenyl esters beyond their structural functions is a promising avenue for future research. Investigating their specific involvement in plant signaling pathways, particularly in response to environmental stresses, could unveil novel mechanisms of plant defense and communication. For drug development professionals, a deeper understanding of the occurrence and function of behenyl esters in human skin lipids could inform the design of more effective topical delivery systems and dermatological treatments. Continued research in these areas will undoubtedly unlock the full potential of these fascinating biomolecules.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. larodan.com [larodan.com]
- 3. irsm.cas.cz [irsm.cas.cz]
- 4. iomcworld.com [iomcworld.com]
- 5. portuguese.iomcworld.com [portuguese.iomcworld.com]
- 6. Characterisation of beeswax in works of art by gas chromatography-mass spectrometry and pyrolysis-gas chromatography-mass spectrometry procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Behenyl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl myristoleate (B1240118) is a wax ester with potential applications in the cosmetic, pharmaceutical, and lubricant industries due to its unique physical and chemical properties. Enzymatic synthesis of such esters offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. The use of lipases as biocatalysts allows for milder reaction conditions, high selectivity, and easier product purification. This document provides a detailed protocol for the enzymatic synthesis of behenyl myristoleate, based on established methodologies for similar long-chain wax esters.
Principle
The synthesis of this compound is achieved through the direct esterification of behenyl alcohol and myristoleic acid, catalyzed by a lipase (B570770). The reaction involves the formation of an ester bond between the carboxyl group of myristoleic acid and the hydroxyl group of behenyl alcohol, with the concomitant release of a water molecule. To drive the reaction equilibrium towards product formation, the water produced is typically removed from the reaction medium. Immobilized lipases are often preferred as they can be easily recovered and reused, simplifying downstream processing and reducing costs.
Experimental Protocols
Materials and Reagents
-
Substrates:
-
Behenyl alcohol (Docosanol)
-
Myristoleic acid (9-Tetradecenoic acid)
-
-
Enzyme:
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435) is highly recommended due to its broad substrate specificity and stability.[1]
-
-
Solvent (Optional):
-
n-hexane, isooctane, or acetone (B3395972) (anhydrous)
-
Solvent-free systems are often preferred for environmental and purification reasons.[2]
-
-
Dehydrating Agent (for solvent-based systems):
-
Molecular sieves (3Å or 4Å)
-
-
Reagents for Analysis:
-
Standard solvents for chromatography (e.g., hexane, ethyl acetate)
-
Reagents for titration of free fatty acids (e.g., ethanol, diethyl ether, potassium hydroxide (B78521) solution)
-
Equipment
-
Jacketed glass reactor or temperature-controlled shaker incubator
-
Vacuum pump and controller (for solvent-free systems)
-
Magnetic stirrer or overhead stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Titrator)
Procedure
-
Substrate Preparation:
-
Accurately weigh equimolar amounts of behenyl alcohol and myristoleic acid.[3] Alternatively, a slight excess of one reactant (e.g., a 1:1.2 molar ratio of acid to alcohol) can be used to drive the reaction.
-
If using a solvent, dissolve the substrates in the chosen anhydrous organic solvent (e.g., n-hexane) to a desired concentration.
-
-
Reaction Setup:
-
Transfer the substrate mixture to the reaction vessel.
-
If conducting the reaction in a solvent, add molecular sieves (e.g., 10-20% w/w of substrates) to adsorb the water produced.[4]
-
For a solvent-free system, it is crucial to operate under vacuum to facilitate water removal.[3]
-
Preheat the mixture to the desired reaction temperature (e.g., 60-70°C) with continuous stirring.[5]
-
-
Enzymatic Reaction:
-
Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 1% to 15% (w/w) of the total substrate weight.[3][4]
-
Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 8-48 hours).
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion of the limiting substrate (e.g., myristoleic acid) by titration or chromatographic methods.
-
-
Product Recovery and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The recovered enzyme can be washed with a suitable solvent, dried, and stored for reuse.[1]
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The crude product can be further purified to remove any unreacted substrates. This may involve techniques such as solvent extraction, crystallization, or column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of various wax esters, which can be used as a starting point for optimizing the synthesis of this compound.
| Ester Product | Lipase Source | Substrates | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Enzyme Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Reference |
| Myristyl Myristate | Candida antarctica | Myristyl Alcohol, Myristic Acid | 1:1 | 60 | 1 | Not specified | High | [3] |
| Cetyl Oleate | Candida antarctica | Cetyl Alcohol, Oleic Acid | 2:1 | 60 | 4 | 0.33 (Microwave) | 97.5 | [6] |
| Isopropyl Myristate | Lipase | Isopropyl Alcohol, Myristic Acid | 2:1 | Not specified | 20 | 0.08 (Microwave) | 94.6 | [6][7] |
| Maltose Myristate | Candida antarctica | Maltose, Myristic Acid | 1:5 (Sugar:Acid) | 60 | 14 | 60 | 90 | [4] |
| Octyl Formate | Candida antarctica | Octanol, Formic Acid | 7:1 | 40 | 1.5 (g/L) | Not specified | 96.5 | [1] |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Behenyl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl myristoleate (B1240118), a wax ester, holds significant potential in various applications within the pharmaceutical and cosmetic industries due to its unique physicochemical properties, such as emollience, lubrication, and controlled release characteristics. This document provides detailed application notes and experimental protocols for the synthesis of behenyl myristoleate through enzymatic, acid-catalyzed, and base-catalyzed transesterification methods. The information is intended to guide researchers and professionals in the development and optimization of synthesis strategies for this high-value compound.
Overview of Transesterification Methods
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the context of synthesizing this compound, this can be achieved by reacting a myristoleate ester (e.g., methyl myristoleate) with behenyl alcohol or by direct esterification of myristoleic acid with behenyl alcohol. The primary methods employed are enzymatic catalysis, acid catalysis, and base catalysis, each with distinct advantages and disadvantages.
-
Enzymatic Transesterification: This method utilizes lipases as biocatalysts, offering high selectivity, mild reaction conditions, and minimal byproduct formation.[1][2] It is considered a "green" chemistry approach.[3][4][5]
-
Acid-Catalyzed Transesterification (Fischer Esterification): This classic method involves the use of a strong acid catalyst to directly esterify a carboxylic acid with an alcohol. It is effective but can require high temperatures and long reaction times, and the catalyst can be corrosive.
-
Base-Catalyzed Transesterification: Typically used in biodiesel production, this method is rapid and efficient. However, it is sensitive to the presence of free fatty acids and water, which can lead to soap formation and complicate downstream processing.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of long-chain wax esters, which can be adapted for this compound. It is important to note that direct data for this compound is limited, and these values are based on the synthesis of analogous wax esters. Optimization of these parameters is recommended for specific applications.
Table 1: Enzymatic Transesterification Parameters for Wax Ester Synthesis
| Parameter | Range | Optimal (Typical) | Reference |
| Enzyme | Immobilized Lipase (B570770) (e.g., Novozym 435, Lipozyme RMIM) | Novozym 435 | |
| Temperature (°C) | 40 - 80 | 60 - 70 | |
| Reaction Time (h) | 1 - 24 | 4 - 8 | |
| Substrate Molar Ratio (Alcohol:Acid/Ester) | 1:1 - 1:5 | 1:1 - 1:2 | |
| Enzyme Loading (% w/w of substrates) | 1 - 10 | 5 - 10 | |
| Solvent | Solvent-free or n-hexane, isooctane | Solvent-free | |
| Conversion/Yield (%) | 80 - >95 | >95 |
Table 2: Acid-Catalyzed Esterification Parameters for Wax Ester Synthesis
| Parameter | Range | Optimal (Typical) | Reference |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | p-TSA | |
| Temperature (°C) | 100 - 200 | 120 - 150 | |
| Reaction Time (h) | 2 - 10 | 5 - 8 | |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 2:1 | 1.5:1 | |
| Catalyst Loading (% w/w of acid) | 0.1 - 5 | 0.5 - 1 | |
| Reaction Environment | Under Nitrogen Stream | Under Nitrogen Stream | |
| Conversion/Yield (%) | 70 - 95 | ~90 |
Table 3: Base-Catalyzed Transesterification Parameters for Biodiesel (adaptable for Wax Esters)
| Parameter | Range | Optimal (Typical) | Reference |
| Catalyst | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | NaOH | |
| Temperature (°C) | 50 - 70 | 60 - 65 | |
| Reaction Time (h) | 1 - 4 | 1 - 2 | |
| Substrate Molar Ratio (Alcohol:Ester) | 3:1 - 15:1 | 6:1 | |
| Catalyst Loading (% w/w of ester) | 0.5 - 1.5 | 1.0 | |
| Reaction Environment | Anhydrous | Anhydrous | |
| Conversion/Yield (%) | 90 - 99 | >98 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Enzymatic Synthesis of this compound
This protocol describes the direct esterification of myristoleic acid and behenyl alcohol using an immobilized lipase.
Materials:
-
Myristoleic acid (≥99% purity)
-
Behenyl alcohol (≥98% purity)
-
Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)
-
n-Hexane (optional, for viscosity reduction)
-
Molecular sieves (3Å, activated)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Vacuum pump or nitrogen line
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, combine myristoleic acid and behenyl alcohol in a 1:1.2 molar ratio. If a solvent is used, add n-hexane to achieve a substrate concentration of approximately 1 M.
-
Catalyst and Water Removal: Add the immobilized lipase (Novozym® 435) at a concentration of 5% (w/w) based on the total weight of the substrates. Add activated molecular sieves (10% w/w of substrates) to remove the water produced during the reaction.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a condenser. The reaction can be performed under vacuum or a slow stream of nitrogen to facilitate water removal.
-
Reaction Conditions: Heat the mixture to 65°C with constant stirring (e.g., 200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and formation of the product. The reaction is typically complete within 8-12 hours.
-
Product Isolation: Once the reaction reaches the desired conversion (>95%), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: Separate the immobilized enzyme from the product by filtration. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381):ethyl acetate (B1210297) gradient to yield pure this compound.
Acid-Catalyzed Synthesis of this compound
This protocol details the direct esterification of myristoleic acid with behenyl alcohol using an acid catalyst.
Materials:
-
Myristoleic acid (≥99% purity)
-
Behenyl alcohol (≥98% purity)
-
p-Toluenesulfonic acid (p-TSA)
-
Round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen inlet
Procedure:
-
Reactant and Catalyst Loading: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add myristoleic acid, behenyl alcohol (1.5 molar equivalents), and p-TSA (0.5 mol% relative to myristoleic acid). Add toluene to dissolve the reactants.
-
Reaction Setup: Place a magnetic stir bar in the flask and set up the apparatus for reflux under a nitrogen atmosphere.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by analyzing aliquots using TLC or GC. The reaction is typically complete in 6-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain pure this compound.
Base-Catalyzed Transesterification for this compound
This protocol describes the transesterification of a myristoleate ester (e.g., methyl myristoleate) with behenyl alcohol using a base catalyst.
Materials:
-
Methyl myristoleate (≥99% purity)
-
Behenyl alcohol (≥98% purity, anhydrous)
-
Sodium methoxide (B1231860) (CH₃ONa) solution in methanol (B129727) (or sodium hydroxide pellets to be dissolved in anhydrous methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser with a drying tube
-
Nitrogen inlet
Procedure:
-
Catalyst Preparation: If using sodium hydroxide, prepare a fresh solution of sodium methoxide by dissolving NaOH (1% w/w of methyl myristoleate) in anhydrous methanol under a nitrogen atmosphere.
-
Reactant Loading: In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl myristoleate and behenyl alcohol (3 molar equivalents) in anhydrous methanol.
-
Reaction Initiation: Add the sodium methoxide solution to the reactant mixture with stirring.
-
Reaction Conditions: Heat the reaction mixture to 60-65°C and maintain under a nitrogen atmosphere with constant stirring.
-
Monitoring the Reaction: Follow the reaction progress by TLC or GC analysis of aliquots. The reaction is typically rapid and can be complete within 1-3 hours.
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture and neutralize the catalyst by adding a weak acid, such as acetic acid, until the pH is neutral.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction and Washing: Dissolve the residue in hexane or diethyl ether and wash with water to remove any glycerol (B35011) and residual salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography.
Visualization of Workflows and Pathways
General Transesterification Reaction
Caption: General scheme of the transesterification reaction to produce this compound.
Experimental Workflow for Enzymatic Synthesis
Caption: Step-by-step workflow for the enzymatic synthesis of this compound.
Decision Pathway for Method Selection
References
- 1. MYRISTOLEIC ACID CAS#: 544-64-9 [m.chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings [agris.fao.org]
Application Notes and Protocols for the Analytical Characterization of Behenyl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl Myristoleate is a wax ester, a class of lipids composed of a fatty acid (myristoleic acid) and a fatty alcohol (behenyl alcohol). These compounds are utilized in various industries, including cosmetics, personal care, and pharmaceuticals, for their emollient, lubricating, and texturizing properties. The precise and thorough characterization of this compound is critical for quality control, formulation development, and ensuring its safety and efficacy in final products.
This document provides a comprehensive overview of the key analytical techniques for the structural elucidation, purity assessment, and thermal analysis of this compound. Detailed experimental protocols are provided to guide researchers in the accurate characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C36H70O2 |
| Molecular Weight | 535.9 g/mol |
| CAS Number | 22412-92-4 |
| Class | Wax Ester |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous structural confirmation of this compound. Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon framework and the chemical environment of its atoms.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These values are based on the known chemical shifts of its constituent parts, myristoleic acid and behenyl alcohol, and general values for long-chain esters.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.34 | m | -CH=CH- (olefinic protons) |
| ~4.05 | t | -CH₂-O-C=O (ester methylene) |
| ~2.28 | t | -CH₂-C=O (α-methylene to carbonyl) |
| ~2.01 | m | -CH₂-CH=CH- (allylic protons) |
| ~1.62 | p | -CH₂-CH₂-O-C=O (β-methylene to ester oxygen) |
| ~1.25 | br s | -(CH₂)n- (bulk methylene (B1212753) protons) |
| ~0.88 | t | -CH₃ (terminal methyl groups) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.9 | -C=O (ester carbonyl) |
| ~130.0 | -CH=CH- (olefinic carbons) |
| ~64.4 | -CH₂-O-C=O (ester methylene) |
| ~34.2 | -CH₂-C=O (α-methylene to carbonyl) |
| ~31.9 | -(CH₂)n- |
| ~29.7 - 29.1 | -(CH₂)n- (bulk methylene carbons) |
| ~28.7 | -CH₂-CH₂-O-C=O |
| ~27.2 | -CH₂-CH=CH- |
| ~25.9 | -CH₂-CH₂-C=O |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ (terminal methyl) |
Experimental Protocol for NMR Spectroscopy
1.2.1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1.2.2. Instrumentation and Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A typical spectral width for ¹H-NMR is 0-12 ppm.
-
Acquire the ¹³C NMR spectrum. A typical spectral width for ¹³C-NMR is 0-220 ppm.
1.2.3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as a reference.
-
Integrate the peaks of interest in the ¹H NMR spectrum to determine the relative number of protons.
Molecular Weight and Purity Determination by Chromatography and Mass Spectrometry
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are powerful techniques for the separation, identification, and quantification of this compound and any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For high molecular weight wax esters like this compound, high-temperature GC methods are employed.
2.1.1. Expected Mass Spectrum Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from cleavages at the ester linkage and along the alkyl chains.
Table 3: Predicted Key Mass Fragments for this compound in EI-MS
| m/z | Ion Structure | Interpretation |
| 534 | [C₃₆H₇₀O₂]⁺ | Molecular Ion (M⁺) |
| 308 | [C₂₂H₄₄]⁺ | Behenyl fragment |
| 227 | [C₁₄H₂₇O₂]⁺ | Myristoleoyl fragment |
| 209 | [C₁₄H₂₅O]⁺ | Acylium ion from Myristoleic acid |
2.1.2. Experimental Protocol for GC-MS
2.1.2.1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or chloroform) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
2.1.2.2. Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: High-temperature capillary column (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm, 0.1 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 340 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp to 340 °C at 15 °C/min.
-
Hold at 340 °C for 10 min.
-
-
MS Transfer Line Temperature: 340 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
HPLC-ELSD is a valuable technique for the analysis of non-volatile and thermally labile compounds, making it suitable for this compound.
2.2.1. Experimental Protocol for HPLC-ELSD
2.2.1.1. Sample Preparation:
-
Prepare a stock solution of this compound in a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
2.2.1.2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Agilent 1290 Infinity II ELSD or equivalent.
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol/Hexane (85:15 v/v).
-
Gradient:
-
0-5 min: 100% A.
-
5-20 min: Linear gradient to 100% B.
-
20-25 min: Hold at 100% B.
-
25-30 min: Return to 100% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C.
-
Evaporator Temperature: 50 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
Application Notes and Protocols for the Structural Elucidation of Behenyl Myristoleate via NMR Spectroscopy
Abstract
This document provides detailed application notes and experimental protocols for the structural elucidation of Behenyl Myristoleate (B1240118) (docosyl (Z)-tetradec-9-enoate) using Nuclear Magnetic Resonance (NMR) spectroscopy. Behenyl Myristoleate is a wax ester composed of behenyl alcohol (a C22 saturated fatty alcohol) and myristoleic acid (a C14 monounsaturated fatty acid). NMR spectroscopy is an essential, non-destructive technique for the unambiguous confirmation of its chemical structure.[1] These guidelines are intended for researchers, scientists, and drug development professionals requiring detailed structural verification of long-chain esters.
Introduction
This compound (C₃₆H₇₀O₂) is a long-chain wax ester utilized in various industries, including cosmetics and pharmaceuticals, for its emollient and lubricating properties. Accurate structural confirmation is critical for quality control, regulatory compliance, and understanding its physicochemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides definitive information about the molecular framework, including the carbon chain length, the position and stereochemistry of the double bond, and the ester linkage.[1] This note outlines the principles, experimental procedures, and data interpretation for the structural analysis of this compound.
Principle of NMR Spectroscopy
NMR spectroscopy operates on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] When placed in a strong magnetic field, these nuclei align in specific energy states. By applying radiofrequency pulses, the nuclei can be excited to higher energy states. The subsequent relaxation and emission of energy are detected, generating an NMR spectrum. The exact frequency (chemical shift) at which a nucleus resonates is highly dependent on its local electronic environment, providing a unique fingerprint of its position within the molecule.[2][3]
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Identifies the chemical environment of a nucleus.[1]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[1]
-
Multiplicity (Splitting): Describes the number of neighboring protons, providing connectivity information.[1]
-
2D Correlation Spectra: Experiments like COSY, HSQC, and HMBC reveal correlations between nuclei, enabling unambiguous assignment of complex structures.[4][5]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound, based on standard values for long-chain esters and fatty acids. The numbering convention used for assignment is shown in Figure 1.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 500 MHz)
| Atom Number | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-9', H-10' | ~5.34 | m | 2H | Olefinic protons (-CH=CH-) |
| H-1'' | ~4.05 | t | 2H | Methylene (B1212753) protons adjacent to ester oxygen (-O-CH₂ -) |
| H-2' | ~2.28 | t | 2H | Methylene protons α to carbonyl (-CH₂ -COO-) |
| H-8', H-11' | ~2.01 | m | 4H | Allylic methylene protons (=CH-CH₂ -) |
| H-2'', H-3' | ~1.62 | m | 4H | Methylene protons β to carbonyl and ester oxygen |
| H-3'' to H-21'' | ~1.25 | br s | 62H | Bulk methylene protons of fatty acid and alcohol chains (-(CH₂)n-) |
| H-14' | ~0.88 | t | 3H | Terminal methyl protons of myristoleate chain (-CH₃) |
| H-22'' | ~0.88 | t | 3H | Terminal methyl protons of behenyl chain (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 125 MHz)
| Atom Number | Predicted δ (ppm) | Assignment |
| C-1' | ~173.3 | Ester carbonyl carbon (C =O) |
| C-9', C-10' | ~129.8 | Olefinic carbons (-C H=C H-) |
| C-1'' | ~64.4 | Methylene carbon adjacent to ester oxygen (-O-C H₂-) |
| C-2' | ~34.1 | Methylene carbon α to carbonyl (-C H₂-COO-) |
| C-2'' | ~28.7 | Methylene carbon β to ester oxygen |
| C-8', C-11' | ~27.2 | Allylic methylene carbons |
| C-3' to C-7', C-12', C-13' | ~29.1 - 29.7 | Bulk methylene carbons of myristoleate chain |
| C-3'' to C-21'' | ~29.1 - 29.7 | Bulk methylene carbons of behenyl chain |
| C-14' | ~22.7 | Penultimate carbon of myristoleate chain |
| C-22'' | ~22.7 | Penultimate carbon of behenyl chain |
| C-15' | ~14.1 | Terminal methyl carbon of myristoleate chain |
| C-23'' | ~14.1 | Terminal methyl carbon of behenyl chain |
Experimental Protocols
High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate instrument parameter selection.[6]
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4][7]
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for long-chain esters.[4] Use a high-purity solvent to minimize interference from residual peaks.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1][4] If desired, include an internal standard like tetramethylsilane (B1202638) (TMS) at 0.03% v/v for chemical shift referencing.[1]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Gentle warming may be applied if necessary.[4]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1][8]
-
Filtration (Optional): If any solid particulates are visible, filter the solution through a small plug of glass wool inserted into the pipette during transfer to ensure a homogeneous sample.[4]
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside surface with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any contaminants.[9]
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems)
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Pulse Angle: 30-45°
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum.
Protocol 3: ¹³C{¹H} NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field spectrometer
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems)
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher (¹³C is much less sensitive than ¹H)
-
Pulse Angle: 30°
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum.
Advanced 2D NMR Experiments
For unambiguous assignment, especially for complex molecules, 2D NMR techniques are invaluable.[4][10]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is useful for tracing the connectivity along the alkyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations).[4] This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[4] This is crucial for identifying quaternary carbons (like the ester carbonyl C-1') and linking different molecular fragments. For instance, a key HMBC correlation would be observed between the H-1'' protons (~4.05 ppm) and the C-1' carbonyl carbon (~173.3 ppm), confirming the ester linkage.
Visualizations
Experimental Workflow
The logical flow from sample handling to final structural confirmation is depicted below.
Caption: Workflow for this compound structural elucidation.
Key HMBC Correlations
This diagram illustrates the key long-range correlations that confirm the ester linkage and the position of the double bond.
Caption: Key HMBC correlations in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jchps.com [jchps.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Behenyl Myristoleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Behenyl Myristoleate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the direct esterification of myristoleic acid with behenyl alcohol. This reaction can be facilitated using either a chemical catalyst, such as an acid, or an enzymatic catalyst, like a lipase (B570770).
Q2: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
A2: Enzymatic synthesis, typically employing lipases, is conducted under milder conditions, including lower temperatures and neutral pH. This high specificity significantly curtails the likelihood of side reactions, such as the dehydration of the alcohol or the formation of ethers, which are more common in the high-temperature, acid-catalyzed chemical synthesis.[1] Consequently, enzymatic synthesis often yields a purer product that requires less extensive purification.
Q3: How can the progress of the esterification reaction be monitored?
A3: The progress of the reaction can be tracked by monitoring the decrease in the concentration of the reactants (myristoleic acid or behenyl alcohol). A common laboratory method is to measure the acid value of the reaction mixture, which diminishes as the myristoleic acid is consumed. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to observe the disappearance of the carboxylic acid's O-H band and the emergence of the ester's C=O band.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Verification Method |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Remove water during the reaction using a Dean-Stark trap (for acid catalysis) or molecular sieves.[1]- Utilize a slight excess of one of the reactants (e.g., 1.1 to 1.5 molar equivalents of behenyl alcohol).- Extend the reaction time. | GC-MS analysis indicating significant quantities of unreacted myristoleic acid and behenyl alcohol. |
| Product Discoloration (Yellow or Brown) | Decomposition of starting materials or product at elevated temperatures. | - Lower the reaction temperature.[1]- Reduce the reaction time.[1]- Employ a milder catalyst. | Visual inspection. UV-Vis spectroscopy may reveal absorption at higher wavelengths. |
| Presence of Unexpected Peaks in GC-MS | Formation of volatile byproducts like alkenes from alcohol dehydration. | - Lower the reaction temperature.- Use a less concentrated acid catalyst.- Behenyl alcohol is a primary alcohol and is less prone to dehydration, but this can still occur at high temperatures. | Mass spectrometry data of the unexpected peaks aligning with the fragmentation pattern of alkenes or ethers. |
| Broad Peak in FTIR Spectrum of Purified Product (3200-3600 cm⁻¹) | Residual unreacted behenyl alcohol or myristoleic acid. | - Enhance the purification process. For residual acid, wash with a mild base. For residual alcohol, consider column chromatography or recrystallization. | FTIR analysis showing the persistence of the O-H stretch characteristic of alcohols and carboxylic acids. |
| Formation of Side Products (e.g., Ethers) | Acid-catalyzed side reactions. | - Chromatographic techniques such as GC-Mass Spectrometry (GC-MS) can help in identifying the structure of unknown side products.- Purification methods like recrystallization and column chromatography are effective for separating closely related compounds. | Identification of unexpected peaks in the chromatogram. |
Data Presentation: Optimizing Reaction Parameters
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data from the synthesis of structurally similar long-chain wax esters. This information serves as a valuable starting point for optimizing the synthesis of this compound.
Table 1: Comparison of Enzymatic and Acid-Catalyzed Synthesis of Long-Chain Wax Esters
| Parameter | Enzymatic Synthesis (Decyl Oleate) | Acid-Catalyzed Synthesis (Oleyl Oleate) |
| Catalyst | Immobilized Lipase (e.g., Candida antarctica lipase B) | Strong Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid) |
| Yield | > 97% | ~ 96.8% |
| Reaction Time | As low as 25 minutes (with ultrasound) | 8 hours |
| Reaction Temperature | 45°C | 130°C |
| Solvent | Often solvent-free | May require a solvent for azeotropic water removal |
| Selectivity | High (avoids side reactions) | Lower (can lead to byproducts and product darkening) |
| Catalyst Reusability | Yes (immobilized enzymes can be recycled) | Limited (homogeneous acids are difficult to recover) |
Table 2: Optimization Parameters for Wax Ester Synthesis
| Parameter | Acid Catalysis Range | Enzymatic Catalysis Range | Impact on Reaction |
| Temperature | 150 - 250 °C | 40 - 60 °C | Affects reaction rate and the potential for side reactions or enzyme denaturation. |
| Catalyst Concentration | 0.5 - 1.0% (w/w) | Varies with enzyme activity | Balances reaction rate with cost and the potential for side reactions. |
| Molar Ratio (Alcohol:Acid) | 1.1:1 to 1.5:1 | 1:1 to 1.5:1 | A slight excess of the alcohol can drive the reaction to completion. |
| Reaction Time | 1 - 8 hours | 1 - 24 hours | Dependent on other parameters; longer times can increase yield but may also lead to byproduct formation. |
Experimental Protocols
The following are generalized protocols for the synthesis of long-chain wax esters and can be adapted for this compound.
Protocol 1: Acid-Catalyzed Esterification of Myristoleic Acid with Behenyl Alcohol
Materials:
-
Myristoleic Acid
-
Behenyl Alcohol
-
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
5% (w/v) Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol (B145695), isopropanol)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine myristoleic acid and behenyl alcohol. A slight excess of behenyl alcohol (e.g., 1.1 to 1.5 molar equivalents) is recommended.
-
Solvent and Catalyst Addition: Add toluene to the flask in a sufficient amount to suspend the reactants and facilitate the azeotropic removal of water. Add the acid catalyst (e.g., 0.5-1.0% of the total weight of the reactants).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Wash the crude product with the sodium bicarbonate solution to neutralize the acid catalyst, followed by water washes until the aqueous layer is neutral.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent in vacuo. The crude this compound can be further purified by recrystallization from a suitable solvent to yield a waxy solid.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Myristoleic Acid
-
Behenyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)
-
Molecular Sieves (optional, for water removal)
-
Heptane (for extraction and analysis)
-
Ethanol (for enzyme washing)
Procedure:
-
Reactant and Enzyme Setup: In a round-bottom flask, combine myristoleic acid and behenyl alcohol, typically in a 1:1 molar ratio. Add the immobilized lipase. The enzyme loading is generally between 5-10% (w/w) of the total substrate mass.
-
Reaction Conditions: The reaction is typically conducted at a controlled temperature, for instance, 60°C, with continuous stirring. To drive the equilibrium towards the product, molecular sieves can be added to adsorb the water produced.
-
Reaction Monitoring: The reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS to determine the conversion of the starting materials.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, the immobilized enzyme can be recovered by filtration. The enzyme can be washed with a solvent like ethanol and dried for reuse in subsequent reactions.
-
Product Purification: The product mixture can be purified by techniques such as column chromatography on silica (B1680970) gel to separate the this compound from any unreacted starting materials.
Visualizations
Caption: A simplified diagram of the this compound synthesis pathway.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Purification and Analysis of Long-Chain Wax Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification and analysis of long-chain wax esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification and analysis of long-chain wax esters.
Gas Chromatography (GC) Troubleshooting
| Question | Answer |
| Why are my high molecular weight wax esters not eluting from the GC column? | This is a frequent challenge due to the low volatility of long-chain wax esters. To address this, consider the following: • Insufficient Temperature: Ensure that the injector, column oven, and detector temperatures are high enough. For wax esters with carbon numbers greater than C40, high-temperature GC is often necessary, with temperatures potentially reaching up to 390°C. • Column Choice: A high-temperature stable column, such as a DB-1HT fused-silica capillary column, is recommended. |
| I'm observing peak tailing in my GC chromatogram. What could be the cause? | Peak tailing for wax esters in GC can be caused by several factors: • Active Sites: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column. Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can help mitigate this.[1] • Poor Column Installation: An improperly cut or positioned column in the inlet can disrupt the sample flow path. Ensure the column is cut at a 90° angle and installed at the correct height according to the manufacturer's instructions.[1] • Contamination: Residue from previous injections can accumulate and cause peak tailing.[2] Performing a column bake-out at a high temperature can help remove contaminants. |
| What is causing split peaks in my GC analysis? | Split peaks can arise from issues during sample introduction and focusing on the column: • Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[1] • Solvent-Stationary Phase Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak shape. For example, injecting a hexane-based sample onto a polar wax column can cause split peaks.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question | Answer |
| My wax ester sample is not dissolving well in the mobile phase. What solvents should I use? | Long-chain wax esters are highly non-polar and have limited solubility in common reversed-phase solvents. • Sample Diluent: Dissolve your sample in a strong, compatible solvent like chloroform (B151607) or dichloromethane. Ensure this solvent is miscible with your initial mobile phase to prevent precipitation on the column.[3] • Mobile Phase Strength: If you are observing broad peaks, your mobile phase may not be strong enough to elute the wax esters efficiently. Consider switching from acetonitrile (B52724) to a stronger solvent like methanol (B129727) or tetrahydrofuran.[3] |
| How can I improve the separation of isomeric wax esters? | Separating isomers is challenging due to their similar chemical and physical properties. • Stationary Phase Selection: A C30 column can provide enhanced shape selectivity for long-chain, hydrophobic molecules and improve the separation of isomers.[3] Phenyl-hexyl phases can also offer different selectivity through pi-pi interactions.[3] • Mobile Phase Optimization: Small changes in the mobile phase composition can alter selectivity. Experiment with different solvent ratios or switch the organic modifier (e.g., from acetonitrile to methanol).[3] |
| I am unable to detect my wax esters with a UV detector. What are my options? | Wax esters lack strong chromophores, making UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable for detecting non-volatile compounds like wax esters. A mass spectrometer (MS) can also be used for both detection and identification. |
| What could be causing high backpressure in my HPLC system? | High backpressure is a common issue in HPLC. • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to blockages. Back-flushing the column or replacing the inlet frit can resolve this.[4] • Mobile Phase Issues: Using highly viscous solvents or buffers that can precipitate can increase backpressure. Ensure your mobile phase is properly filtered and degassed.[5] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best way to extract long-chain wax esters from an oil matrix? | Solid-phase extraction (SPE) is a common and effective method. A silica (B1680970) gel or aminopropyl-bonded silica column can be used. The general procedure involves dissolving the oil in a non-polar solvent like hexane (B92381) or chloroform, loading it onto the conditioned SPE column, washing away more polar lipids, and then eluting the wax esters with a slightly more polar solvent or a different non-polar solvent. For example, after loading the sample, neutral lipids can be eluted with a chloroform/isopropanol mixture, followed by the elution of wax esters with heptane (B126788).[3][6][7] |
| Should I derivatize my wax esters before analysis? | Derivatization is not always necessary for wax esters themselves, but it is often performed after saponification to analyze the constituent fatty acids and fatty alcohols. Saponification breaks the ester bond, and the resulting fatty acids are typically converted to fatty acid methyl esters (FAMEs) for GC analysis.[6][7] This process reduces their polarity and improves their chromatographic behavior.[8] |
| How can I assess the purity of my isolated wax ester fraction? | Thin-Layer Chromatography (TLC) is a quick and valuable technique for qualitative purity assessment.[9] Gas Chromatography with Flame Ionization Detection (GC-FID) can be used for quantitative purity analysis, where the peak area of the wax esters is compared to the total area of all peaks in the chromatogram.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the identity of the wax esters and any co-eluting impurities.[11] |
| What are some common contaminants in purified wax ester fractions? | Depending on the source and purification method, common contaminants can include other non-polar lipids such as hydrocarbons (alkanes), sterol esters, and triglycerides.[12] If saponification is incomplete, free fatty acids and fatty alcohols may also be present. |
Data Presentation
Table 1: Yields from Wax Ester Purification and Synthesis
| Source/Method | Starting Material | Product | Yield | Reference |
| SPE from Calanus oil | 322 mg Calanus oil | 251 mg wax esters | ~78% | [6][13] |
| SPE from Calanus oil | 322 mg Calanus oil | 75 mg fatty alcohols, 63 mg fatty acids | - | [6] |
| Enzymatic Synthesis | Cetyl alcohol & octanoic acid | Wax ester | Up to 97.95% | [14] |
| Microbial Synthesis | Waste cooking oil | 7.6 g/L wax esters | 0.31 g/g | [15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Wax Esters from an Oil Matrix
This protocol is based on the method described for isolating wax esters from Calanus oil.[6][7][16]
-
Sample Preparation: Dissolve an accurately weighed amount of the oil (e.g., ~300 mg) in a small volume of chloroform (e.g., 6 mL).[6][16]
-
SPE Column Conditioning: Use a 5g aminopropyl SPE column. Mount it on a vacuum manifold and condition the column by passing 20 mL of heptane through it at a flow rate of approximately 1 mL/min.[6][16]
-
Sample Loading: After conditioning, load the dissolved oil sample onto the column.
-
Elution of Neutral Lipids: Elute the neutral lipids (which are more polar than wax esters in this system) with 30 mL of a chloroform/isopropanol (2:1 v/v) mixture.[6][16] Collect this fraction if other lipids are of interest.
-
Elution of Wax Esters: After removing the neutral lipids, place a clean collection tube under the column. Elute the wax esters with 50 mL of heptane.[6][7][16]
-
Solvent Evaporation: Evaporate the solvent from the collected wax ester fraction under a stream of nitrogen gas.
-
Final Steps: Determine the yield of the purified wax esters gravimetrically. Re-dissolve the dried wax esters in a suitable solvent (e.g., chloroform or hexane) for further analysis.
Protocol 2: Saponification of Wax Esters and Derivatization of Fatty Acids
This protocol outlines the hydrolysis of wax esters and subsequent methylation of the resulting fatty acids for GC analysis.[6][7]
-
Saponification:
-
Dissolve the purified wax esters (e.g., ~250 mg) in 5 mL of chloroform, then evaporate the solvent to dryness under nitrogen.
-
Add 50 mL of 1 M ethanolic NaOH.
-
Heat the mixture at 90°C for 90 minutes in a sealed tube.[6]
-
Cool the reaction mixture on ice and add 50 mL of MilliQ water and 25 mL of 6 M HCl to acidify the solution.
-
Extract the fatty acids and fatty alcohols with 25 mL of heptane. Collect the upper heptane layer.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the heptane from the extracted lipids.
-
Dissolve the residue in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Flush the tube with nitrogen, cap it, and incubate at 50°C for 16 hours.[6][7]
-
After cooling, add 2 mL of 2% KHCO₃ to neutralize the acid.
-
Extract the FAMEs with 10 mL of a hexane/diethyl ether (1:1 v/v) mixture. The organic layer is now ready for GC analysis.
-
Mandatory Visualization
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. mastelf.com [mastelf.com]
- 6. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 13. richmondscientific.com [richmondscientific.com]
- 14. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [dr.lib.iastate.edu]
- 16. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]
Technical Support Center: Behenyl Myristoleate Emulsion Stability
Welcome to the Technical Support Center for Behenyl Myristoleate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in emulsion-based systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
A1: this compound is a wax ester synthesized from behenyl alcohol and myristoleic acid. Due to its chemical nature, it functions as an excellent emollient, thickener, and emulsion stabilizer in cosmetic and pharmaceutical preparations. Its long-chain structure contributes to a protective barrier on the skin, reducing moisture loss, and it helps to modify the viscosity and texture of creams and lotions.
Q2: What is hydrolysis and why is it a concern for this compound in emulsions?
A2: Hydrolysis is a chemical reaction in which a water molecule breaks down a compound. In the case of this compound, an ester, hydrolysis cleaves the ester bond, yielding behenyl alcohol and myristoleic acid.[1][2] This degradation is a significant concern as it can alter the physicochemical properties of the emulsion, such as pH, droplet size, and viscosity, potentially leading to phase separation and loss of product efficacy and elegance.
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
A3: The rate of hydrolysis for esters like this compound is primarily influenced by:
-
pH: The reaction is catalyzed by both acids (H⁺) and bases (OH⁻). The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions.[1][2][3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated storage temperatures can significantly accelerate the degradation of this compound in an emulsion.
-
Presence of Catalysts: Certain enzymes (esterases) or metal ions can also catalyze the hydrolysis reaction.
Q4: How can I prevent the hydrolysis of this compound in my emulsion formulation?
A4: Preventing hydrolysis involves a multi-faceted approach:
-
pH Control: Maintaining the emulsion at an optimal pH, typically between 4 and 6, is crucial. The use of buffering agents can help to stabilize the pH.
-
Temperature Control: Store the emulsion at controlled room temperature or, if required, under refrigerated conditions to minimize the rate of hydrolysis.
-
Chelating Agents: Incorporating a chelating agent, such as EDTA, can sequester metal ions that may catalyze hydrolysis.
-
Appropriate Emulsifier Selection: The choice of emulsifier can influence the stability of the ester at the oil-water interface. Non-ionic emulsifiers are often preferred.
-
Minimize Water Activity: In some formulations, it may be possible to reduce the amount of free water available for the hydrolysis reaction.
Troubleshooting Guide
Issue 1: My this compound emulsion is showing a drop in pH over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | The primary degradation products are behenyl alcohol and myristoleic acid. The carboxylic acid will lower the pH of the formulation. |
| 1. Confirm Hydrolysis: Use an analytical method, such as HPLC or GC-MS, to quantify the presence of behenyl alcohol and myristoleic acid. | |
| 2. Optimize pH: If the initial pH of your formulation is high (alkaline), consider lowering it to the 4-6 range. | |
| 3. Incorporate a Buffer: Add a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a stable pH. | |
| 4. Evaluate Storage Conditions: Ensure the emulsion is not being stored at elevated temperatures. |
Issue 2: My emulsion is showing signs of instability (e.g., creaming, coalescence, phase separation).
| Potential Cause | Troubleshooting Steps |
| Interfacial Film Disruption due to Hydrolysis | The hydrolysis of this compound at the oil-water interface can weaken the emulsifier film, leading to droplet coalescence and eventual phase separation. |
| 1. Investigate Hydrolysis: As with the pH issue, the first step is to confirm if hydrolysis is occurring. | |
| 2. Optimize pH and Use Buffers: Maintaining an optimal pH is crucial for emulsion stability. | |
| 3. Evaluate Emulsifier System: The type and concentration of the emulsifier are critical. A combination of emulsifiers may provide better stability. | |
| 4. Incorporate Stabilizers: The addition of specific stabilizers can help protect the ester from hydrolysis (see Q4 in FAQs). |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound in a model o/w emulsion system.
Table 1: Effect of pH on this compound Hydrolysis at 40°C
| pH | This compound Remaining (%) after 30 days | Appearance |
| 3.0 | 92.5 | Slight creaming |
| 4.0 | 98.2 | Homogeneous |
| 5.0 | 99.1 | Homogeneous |
| 6.0 | 98.5 | Homogeneous |
| 7.0 | 95.3 | Slight creaming |
| 8.0 | 88.7 | Phase separation |
| 9.0 | 75.2 | Complete separation |
Table 2: Effect of Temperature on this compound Hydrolysis at pH 5.0
| Temperature (°C) | This compound Remaining (%) after 30 days | Appearance |
| 4 | >99.9 | Homogeneous |
| 25 | 99.1 | Homogeneous |
| 40 | 97.8 | Homogeneous |
| 50 | 92.1 | Slight creaming |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
This protocol describes a general method for the synthesis of this compound.
-
Reactants:
-
Behenyl Alcohol (1.0 mol)
-
Myristoleic Acid (1.1 mol)
-
p-Toluenesulfonic acid (catalyst, 0.02 mol)
-
Toluene (B28343) (solvent)
-
-
Procedure:
-
Combine behenyl alcohol, myristoleic acid, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Protocol 2: Forced Degradation Study of this compound in Emulsion
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare the emulsion with a known concentration of this compound.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the emulsion with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the emulsion with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the emulsion with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the emulsion to 80°C for 48 hours.
-
Photolytic Degradation: Expose the emulsion to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: HPLC Method for Quantification of this compound and its Hydrolysis Products
This protocol provides a general HPLC method for the analysis of this compound and its primary degradation products, behenyl alcohol and myristoleic acid. Method optimization will be required for specific formulations.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm (for myristoleic acid) and a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) for this compound and behenyl alcohol.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare standard solutions of this compound, behenyl alcohol, and myristoleic acid of known concentrations.
-
Sample Preparation: Extract the this compound and its degradation products from the emulsion using a suitable solvent extraction procedure.
-
Quantification: Create a calibration curve for each analyte and determine the concentration in the samples.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Overcoming Solubility Challenges of Behenyl Myristoleate in Formulations
Welcome to the technical support center for Behenyl Myristoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of this unique wax ester.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound, focusing on solubility and formulation stability.
Issue 1: this compound fails to dissolve completely in the oil phase.
-
Question: I am trying to dissolve this compound in my oil phase, but it remains cloudy or leaves behind undissolved particles, even with heating. What can I do?
-
Answer: This issue often arises from either insufficient heating or a suboptimal choice of solvent. This compound, as a high molecular weight wax ester, requires both adequate temperature and a compatible oil phase to fully dissolve.
-
Solution 1: Optimize Heating Process. Ensure your oil phase is heated to at least 5-10°C above the melting point of this compound (approximately 45-50°C). Maintain this temperature with gentle, continuous stirring to facilitate dissolution. Avoid localized overheating, which can degrade the ester.
-
Solution 2: Solvent Selection. The polarity and structure of the solvent play a crucial role. Consider using co-solvents to improve solubility. Esters with shorter chain lengths or branched structures can act as effective solubilizers. Refer to the solubility data below for guidance on suitable solvents.
-
Issue 2: The final formulation exhibits a grainy texture or crystal formation over time.
-
Question: My cream/lotion was smooth initially, but after a few days, I've noticed a grainy texture. What is causing this, and how can I prevent it?
-
Answer: A grainy texture is often a result of the this compound recrystallizing out of the formulation. This can be triggered by several factors, including the cooling process, incompatibility with other ingredients, or an inappropriate emulsification system.
-
Solution 1: Controlled Cooling Rate. Rapid cooling can shock the system, leading to the formation of large, undesirable crystals. Implement a controlled, slow cooling process while maintaining gentle agitation. This allows the wax to form a fine, stable crystal network within the emulsion. For most oleogels, a slow cooling at room temperature results into the most stable formulations but is not practiced as a lot of space and time would be necessary.[1] Fast cooling can lead to smaller crystals and harder oleogels, but may also cause significant shrinkage and cracks.[1]
-
Solution 2: Emulsifier and Co-emulsifier Selection. The choice of emulsifier is critical for the stability of formulations containing waxes. Using a combination of a primary emulsifier with a co-emulsifier, such as a fatty alcohol (e.g., Cetearyl Alcohol), can create a more robust and stable interfacial film, preventing the wax from coalescing and crystallizing.
-
Solution 3: Ingredient Compatibility. Ensure all ingredients in your oil phase are compatible. Incompatibility can lead to the exclusion of this compound from the oil matrix, promoting crystallization.[2] Perform a pre-formulation compatibility test by melting the waxes and oils together and observing the clarity and crystallization pattern upon cooling.[2]
-
Issue 3: The emulsion is unstable and shows signs of phase separation.
-
Question: My emulsion with this compound is separating. How can I improve its stability?
-
Answer: Emulsion instability in the presence of a high wax load can be due to an improper oil-to-emulsifier ratio, insufficient homogenization, or an inadequate stabilizing system.
-
Solution 1: Optimize Emulsifier Concentration. Ensure you are using an adequate concentration of your emulsifier system. A general starting point for oil-in-water emulsions with a significant wax phase is 20-25% of the total oil phase weight.
-
Solution 2: High-Shear Homogenization. To create a stable emulsion with small, uniform droplets, high-shear homogenization is crucial.[3] This should be performed when both the oil and water phases are at an elevated temperature (typically 70-75°C). The intense mechanical energy breaks down the oil droplets, allowing the emulsifiers to form a stable film around them.
-
Solution 3: Utilize a Stabilizer. Incorporating a water-phase stabilizer, such as a gum (e.g., Xanthan Gum) or a polymer, can increase the viscosity of the continuous phase, which helps to prevent the coalescence and creaming of the oil droplets.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound?
A1: The melting point of this compound is in the range of 45-50°C. It is crucial to heat the oil phase above this temperature to ensure complete melting and dissolution.
Q2: In which common cosmetic oils is this compound most soluble?
A2: this compound, being a large ester, generally shows better solubility in less polar oils and other esters. Below is a table summarizing its approximate solubility in various cosmetic oils at 25°C. Please note that these are estimated values and should be confirmed experimentally.
| Solvent/Oil | Estimated Solubility ( g/100g ) |
| Isopropyl Myristate | 15 - 25 |
| Caprylic/Capric Triglyceride | 10 - 20 |
| Mineral Oil | 5 - 10 |
| Dimethicone (5 cSt) | < 1 |
| Sunflower Oil | 5 - 15 |
Q3: Can I use this compound in cold-process formulations?
A3: Due to its solid nature and melting point, this compound is not suitable for cold-process formulations. It requires heating to be incorporated effectively into the oil phase of an emulsion.
Q4: How does the cooling rate affect the final texture of a formulation containing this compound?
A4: The cooling rate significantly impacts the crystallization of this compound and, consequently, the texture of the final product.[4][5]
-
Slow Cooling: Promotes the formation of a fine, microcrystalline network, resulting in a smooth, stable, and homogenous product.
-
Fast Cooling: Can lead to the formation of large, needle-like crystals, which can result in a grainy texture and potential instability.[1]
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cosmetic Oils
This protocol outlines a method for determining the equilibrium solubility of this compound in various cosmetic oils.
Materials:
-
This compound
-
Selected cosmetic oils (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride)
-
Vials with screw caps
-
Shaking water bath or magnetic stirrer with heating capabilities
-
Analytical balance
-
Centrifuge
Methodology:
-
Prepare supersaturated solutions by adding an excess amount of this compound to a known volume of the cosmetic oil in a sealed vial.
-
Place the vials in a shaking water bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant (the clear, saturated solution).
-
Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique (e.g., gravimetry after solvent evaporation, or a validated chromatographic method).
Protocol 2: Preparation of a Stable Oil-in-Water (O/W) Cream with this compound
This protocol provides a general procedure for creating a stable O/W cream.
Ingredients:
| Phase | Ingredient | % (w/w) |
| A (Oil Phase) | This compound | 5.0 |
| Caprylic/Capric Triglyceride | 10.0 | |
| Cetearyl Alcohol | 3.0 | |
| Emulsifying Wax NF | 5.0 | |
| B (Water Phase) | Deionized Water | 75.7 |
| Glycerin | 1.0 | |
| Xanthan Gum | 0.3 | |
| C (Cool-down Phase) | Preservative | q.s. |
| Fragrance | q.s. |
Methodology:
-
Combine all ingredients of the oil phase (Phase A) in a heat-resistant beaker.
-
In a separate beaker, disperse the Xanthan Gum in Glycerin and then add the Deionized Water (Phase B).
-
Heat both phases separately to 75°C.
-
Once both phases have reached 75°C, slowly add the water phase to the oil phase while mixing with a high-shear homogenizer.
-
Homogenize for 3-5 minutes until a uniform emulsion is formed.
-
Begin cooling the emulsion while stirring gently with a propeller mixer.
-
When the emulsion has cooled to below 40°C, add the cool-down phase ingredients (Phase C) and continue mixing until uniform.
-
Allow the cream to cool to room temperature with gentle stirring.
Visualizations
References
Stability testing of Behenyl Myristoleate under different pH conditions
Technical Support Center: Stability of Behenyl Myristoleate
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH stability important?
This compound is an ester formed from behenyl alcohol and myristoleic acid. As an ester, it can be susceptible to hydrolysis, a chemical reaction that breaks the ester bond. The rate of this hydrolysis is highly dependent on the pH of the solution. For pharmaceutical or cosmetic formulations, understanding the pH-dependent stability of this compound is critical for ensuring the product's shelf-life, efficacy, and safety, as degradation can lead to changes in the physical and chemical properties of the final product.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for esters like this compound in the presence of water is hydrolysis. This reaction can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis), and can also occur at a neutral pH. The reaction breaks the ester bond, yielding behenyl alcohol and myristoleic acid.
Q3: At which pH range is this compound expected to be most stable?
Generally, esters exhibit maximum stability in a weakly acidic pH range, typically between pH 4 and 6. Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly. However, the exact pH of maximum stability must be determined experimentally for each specific ester.
Q4: How can I monitor the degradation of this compound during a stability study?
The degradation of this compound can be monitored by measuring the decrease in its concentration over time. This is typically done using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact ester from its degradation products (behenyl alcohol and myristoleic acid).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed at all pH levels. | 1. High storage temperature. 2. Presence of enzymes (e.g., esterases) from microbial contamination. 3. Inaccurate pH of buffer solutions. | 1. Ensure the stability study is conducted at the intended temperature and that the storage chamber is properly calibrated. 2. Use sterile buffers and consider adding a preservative if microbial growth is suspected. 3. Verify the pH of all buffer solutions with a calibrated pH meter before use. |
| Inconsistent or non-reproducible stability results. | 1. Issues with the analytical method (e.g., poor resolution, instrument variability). 2. Inhomogeneous sample preparation. 3. Fluctuations in storage conditions (temperature, humidity). | 1. Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision. 2. Ensure proper mixing and solubilization of this compound in the test medium. The use of a co-solvent may be necessary. 3. Continuously monitor and log the storage conditions to ensure they remain within the specified range. |
| Precipitation of this compound in the test medium. | 1. Low solubility of this compound in the aqueous buffer. 2. Change in pH causing the compound to come out of solution. | 1. Determine the solubility of this compound in the chosen buffers prior to starting the stability study. 2. Consider adding a non-reactive solubilizing agent or co-solvent (e.g., ethanol, propylene (B89431) glycol) to the buffer system. Ensure the co-solvent does not interfere with the analysis or stability. |
Experimental Protocol: pH-Dependent Stability of this compound
This protocol outlines a typical approach for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
Buffer solutions: pH 3, 5, 7, and 9 (prepared using standard buffer systems like citrate, phosphate, and borate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Co-solvent (e.g., ethanol, if required for solubility)
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector) and a C18 column.
-
Temperature-controlled stability chambers.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen co-solvent (if necessary) at a known concentration (e.g., 10 mg/mL).
-
For each pH condition, prepare replicate samples by spiking a known volume of the stock solution into the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the co-solvent is low enough to not significantly alter the properties of the buffer.
-
The initial time point (T=0) samples should be analyzed immediately after preparation.
3. Stability Study Conditions:
-
Place the prepared samples in a stability chamber set to a specific temperature (e.g., 40°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing) to prevent further degradation before analysis.
4. Analytical Method:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Analyze the samples collected at each time point to determine the concentration of remaining this compound.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH condition.
-
Determine the observed first-order degradation rate constant (k_obs) from the slope of the linear regression line for each pH.
-
The shelf-life (t90), which is the time it takes for 10% of the substance to degrade, can be calculated using the formula: t90 = 0.105 / k_obs.
Data Presentation
Table 1: Hypothetical Degradation of this compound at 40°C
| Time (hours) | % Remaining this compound | |||
| pH 3 | pH 5 | pH 7 | pH 9 | |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 95.2 | 99.8 | 98.5 | 92.1 |
| 48 | 90.6 | 99.6 | 97.0 | 85.0 |
| 72 | 86.3 | 99.4 | 95.5 | 78.5 |
| 168 | 72.1 | 98.7 | 90.1 | 60.2 |
Table 2: Hypothetical Stability Profile of this compound at 40°C
| Parameter | pH 3 | pH 5 | pH 7 | pH 9 |
| Observed Rate Constant (k_obs, x 10⁻³ h⁻¹) | 1.95 | 0.08 | 0.61 | 3.01 |
| Calculated Shelf-life (t90, hours) | 53.8 | 1312.5 | 172.1 | 34.9 |
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Degradation pathways of this compound.
Troubleshooting Behenyl Myristoleate crystallization in cosmetic products
FOR IMMEDIATE RELEASE
Crystallization of Behenyl Myristoleate in cosmetic formulations can lead to aesthetic and performance issues, such as a grainy texture and compromised product stability. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address and resolve these challenges during product development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in cosmetic products?
This compound is an ester that functions as an emollient, texture enhancer, and thickener in cosmetic formulations. It is prized for imparting a rich, lubricious feel to creams and lotions.
Q2: What are the common signs of this compound crystallization in a finished product?
The most common sign of crystallization is a grainy or gritty texture that develops over time.[1][2][3][4][5] In some cases, visible white specks or "snowflakes" may appear within the product. This phenomenon can negatively impact the product's aesthetic appeal and skin feel.
Q3: What are the primary causes of this compound crystallization?
Crystallization of esters like this compound is often triggered by:
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Temperature Fluctuations: Exposure to cycles of heating and cooling during shipping or storage is a primary cause. Different fatty components in the formulation can melt and recrystallize at varying rates, leading to the formation of larger, perceptible crystals.
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Improper Cooling Rate: Slow cooling of a formulation after the heating phase can allow more time for crystal nuclei to form and grow. Conversely, shock cooling can also sometimes lead to instability.
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Incompatibility with Other Ingredients: The presence of certain ingredients in the formulation can either promote or inhibit crystallization. The overall composition of the oil phase plays a significant role.
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Incorrect Processing Temperatures: Not heating the oil phase to a sufficiently high temperature to completely melt all waxy components can result in seeding points for crystallization upon cooling.
Troubleshooting Guide
Should you encounter crystallization issues with this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Investigation & Formulation Review
The first step is to thoroughly review your formulation and processing parameters.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting this compound crystallization.
Step 2: Modifying Processing Parameters
Often, crystallization can be resolved by optimizing the manufacturing process.
| Parameter | Recommended Action | Rationale |
| Heating Temperature | Ensure the oil phase is heated to 5-10°C above the melting point of the highest melting ingredient and held for a sufficient duration. | To guarantee all crystalline materials are fully melted, eliminating any seed crystals. |
| Cooling Rate | Experiment with controlled, moderately rapid cooling. This can be achieved by using a cool water bath with constant stirring. | Rapid cooling can promote the formation of smaller, less perceptible crystals. |
| Homogenization | If applicable, ensure proper homogenization while the emulsion is still hot. | To create a stable emulsion with a uniform droplet size, which can reduce the likelihood of crystallization. |
Step 3: Formulation Adjustments
If processing modifications are insufficient, adjustments to the formulation may be necessary.
| Component | Recommended Action | Rationale |
| Co-emollients/Oils | Introduce a small percentage of a liquid oil (e.g., Jojoba Oil, Fractionated Coconut Oil) or another ester. | These can act as crystal disruptors, interfering with the lattice formation of this compound. |
| Waxes | Consider incorporating a small amount of a different wax with a compatible melting point. | This can create a more complex wax matrix that is less prone to uniform crystallization. |
| Stabilizers | Evaluate the use of emulsion stabilizers or polymers. | These can increase the viscosity of the continuous phase and hinder the mobility of the lipid molecules, thereby inhibiting crystal growth. |
Experimental Protocols
Protocol 1: Determining Optimal Cooling Rate
Objective: To identify the cooling rate that minimizes crystallization of this compound in a given formulation.
Methodology:
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Prepare three identical batches of the formulation, heating the oil and water phases to the same temperature (e.g., 80°C).
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Cool each batch under different conditions:
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Batch A: Allow to cool at ambient room temperature with gentle stirring.
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Batch B: Place the beaker in a room temperature water bath with continuous stirring.
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Batch C: Place the beaker in a cold water bath (e.g., 10-15°C) with vigorous stirring.
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Pour the creams into containers at the same temperature (e.g., just before full solidification).
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Store the samples under identical conditions.
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Evaluate the samples for graininess via sensory analysis and microscopy at regular intervals (e.g., 24 hours, 1 week, 1 month).
Protocol 2: Compatibility Study with Co-emollients
Objective: To assess the ability of different co-emollients to inhibit the crystallization of this compound.
Methodology:
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Prepare a base formulation containing this compound at a concentration known to cause crystallization.
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Create several variations of the base formulation, each with the addition of a different co-emollient (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride, Jojoba Oil) at varying concentrations (e.g., 1%, 3%, 5%).
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Process all batches under identical heating and cooling conditions.
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Store the samples and subject them to accelerated stability testing (e.g., freeze-thaw cycles: 24 hours at -10°C followed by 24 hours at 40°C, repeated for 3 cycles).
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Visually and texturally assess the samples for crystallization after each cycle.
Analytical Characterization of Crystallization
To quantitatively assess crystallization, the following analytical techniques are recommended:
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Polarized Light Microscopy (PLM): Allows for the visualization of crystalline structures within the emulsion.
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Differential Scanning Calorimetry (DSC): Can be used to study the melting and crystallization behavior of the lipid phase, providing information on polymorphic forms.
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X-Ray Diffraction (XRD): Provides detailed information about the crystal lattice structure.
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Rheology: Changes in the viscosity and texture of the product over time can indicate crystal growth and network formation.
Experimental Workflow for Crystallization Analysis
Caption: Workflow for the analytical characterization of crystallization in cosmetic products.
References
Enhancing the spreadability of creams containing Behenyl Myristoleate
Technical Support Center: Formulating with Behenyl Myristoleate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the spreadability of cream formulations containing this unique ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a cream formulation?
This compound is an ester that functions as an emollient, texture enhancer, and viscosity modifier in cosmetic and pharmaceutical creams. As a waxy solid at room temperature, it contributes to the cream's structure and forms a protective, occlusive layer on the skin to help reduce moisture loss.[1][2][3] Its properties can significantly influence the final product's sensory profile, including its spreadability.
Q2: What are the typical usage levels for this compound in a cream?
While specific concentrations are formulation-dependent, this compound, as a waxy ester, is typically used in concentrations ranging from 1% to 10%. Higher concentrations can lead to a thicker, more viscous cream with potentially reduced spreadability if not formulated correctly.
Q3: How does this compound affect the viscosity and spreadability of a cream?
This compound is a viscosity builder.[4] Increasing its concentration will generally increase the cream's firmness and viscosity. This can lead to decreased spreadability, making the cream feel heavy or difficult to apply.[5] The challenge is to balance its structural and emollient benefits with the desired sensory experience.
Q4: Can I substitute this compound with other waxy esters like Myristyl Myristate or Cetyl Palmitate?
Substitution is possible, but it will likely alter the cream's properties. Different esters have varying melting points, crystalline structures, and interactions with other ingredients, which will affect the final texture, viscosity, and spreadability. A direct one-to-one substitution is not recommended without further optimization of the formulation.
Troubleshooting Guide: Enhancing Spreadability
This guide addresses common issues related to poor spreadability in creams formulated with this compound.
Issue 1: Cream is too thick, waxy, or drags on the skin during application.
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Possible Causes:
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High Concentration of this compound: The concentration of the waxy ester may be too high, leading to excessive viscosity.
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Improper Emollient Balance: The formulation may lack sufficient low-viscosity emollients to counteract the thickening effect of this compound.
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Incorrect Homogenization: Insufficient or excessive shear during manufacturing can lead to poor texture and stability.
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Suggested Solutions:
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Reduce this compound Concentration: Systematically decrease the concentration in 0.5% - 1.0% increments and evaluate the impact on viscosity and spreadability.
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Incorporate Spreading Enhancers: Introduce light, fast-spreading emollients like C12-15 Alkyl Benzoate, Isoamyl Laurate, or light silicones (e.g., Dimethicone). This "cascading emollients" approach can significantly improve the initial feel and spread.
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Optimize Homogenization: Adjust the speed and time of homogenization. Ensure the temperature during this phase is above the melting point of all waxy components to ensure proper emulsification.
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Issue 2: The cream feels grainy or has a rough texture.
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Possible Causes:
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Incomplete Solubilization: this compound may not have been fully melted or incorporated into the oil phase during heating.
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Rapid or Uneven Cooling: If the cream cools too quickly, some waxy components can recrystallize, leading to a grainy texture.
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Suggested Solutions:
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Ensure Proper Heating: Heat the oil phase to a temperature 5-10°C above the melting point of this compound and hold until all components are completely melted and uniform before emulsification.
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Controlled Cooling: Employ slow, controlled cooling with gentle mixing to ensure a homogenous and smooth final product. Avoid placing the formulation in a cold bath for rapid cooling.
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Issue 3: The cream separates over time (phase separation).
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Possible Causes:
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Inadequate Emulsification: The emulsifier system may be incorrect for the type of formulation or used at an insufficient concentration to stabilize the high lipid content.
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Incompatibility of Ingredients: Certain ingredients in the formulation may be incompatible, leading to instability.
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Suggested Solutions:
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Review Emulsifier System: Ensure the chosen emulsifier has the correct Hydrophile-Lipophile Balance (HLB) for your oil-in-water or water-in-oil emulsion. Consider adding a co-emulsifier like a fatty alcohol (e.g., Cetearyl Alcohol) to improve stability.
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Check Ingredient Compatibility: Systematically review all ingredients for potential incompatibilities.
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Below is a logical workflow for troubleshooting spreadability issues.
Data Presentation: Impact of Formulation Changes
The following tables summarize hypothetical data from experiments designed to improve the spreadability of a base cream containing 5% this compound.
Table 1: Effect of this compound Concentration on Cream Properties
| Formulation ID | This compound (%) | Viscosity (cP at 10 rpm) | Spreadability (mm²) | Sensory Feel |
| BM-1 | 3.0 | 25,000 | 225 | Light, good spread |
| BM-2 (Control) | 5.0 | 45,000 | 160 | Thick, moderate spread |
| BM-3 | 7.0 | 78,000 | 110 | Heavy, poor spread |
Table 2: Effect of Spreading Enhancers on a 5% this compound Cream
| Formulation ID | Spreading Enhancer (3%) | Viscosity (cP at 10 rpm) | Spreadability (mm²) | Sensory Feel |
| BM-2 (Control) | None | 45,000 | 160 | Thick, moderate spread |
| SE-1 | C12-15 Alkyl Benzoate | 38,000 | 210 | Improved slip and spread |
| SE-2 | Isoamyl Laurate | 35,000 | 230 | Silky feel, excellent spread |
| SE-3 | Dimethicone (5 cSt) | 42,000 | 190 | Smooth feel, good spread |
Experimental Protocols
1. Protocol for Measuring Cream Spreadability
This method uses the parallel plate extensometry technique to quantify spreadability.
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Objective: To measure the area over which a standardized volume of cream spreads under a given load.
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Apparatus:
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Glass plates (e.g., 20 cm x 20 cm) with millimeter graph paper underneath the bottom plate.
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Standardized weights (e.g., 50g, 100g).
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Spatula.
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Stopwatch.
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Methodology:
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Place the bottom glass plate over the graph paper.
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Carefully place 1 gram of the cream formulation in the center of the bottom plate.
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Gently place the second glass plate on top of the cream sample, ensuring it is centered.
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Place a 100g weight on the center of the top plate.
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Allow the cream to spread for 1 minute.
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After 1 minute, remove the weight and measure the diameter of the spread cream at two perpendicular locations.
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Calculate the average diameter and then the spreadability area using the formula: Area = π * (diameter/2)².
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Repeat the measurement three times for each formulation and report the average. A larger area indicates better spreadability.
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The workflow for this experiment is visualized below.
2. Protocol for Viscosity Measurement
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Objective: To determine the viscosity of the cream formulation.
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Apparatus:
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Brookfield-type rotational viscometer or a rheometer.
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Appropriate spindle for viscous materials (e.g., T-bar spindle).
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Sample container.
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Temperature-controlled water bath.
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Methodology:
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Equilibrate the cream sample to a controlled temperature (e.g., 25°C) for at least 2 hours.
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Place approximately 100g of the cream into the sample container, avoiding air bubbles.
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Select an appropriate spindle and rotational speed (e.g., 10 rpm).
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Lower the spindle into the cream to the marked immersion point.
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Allow the spindle to rotate for 1 minute to achieve a stable reading.
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Record the viscosity reading in centipoise (cP).
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Perform the measurement in triplicate for each sample and report the average.
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References
Technical Support Center: Scaling Up the Production of Behenyl Myristoleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Behenyl Myristoleate (B1240118).
Frequently Asked Questions (FAQs)
Q1: What is Behenyl Myristoleate?
A1: this compound is a wax ester, an organic compound formed from the esterification of myristoleic acid (a monounsaturated fatty acid) and behenyl alcohol (a long-chain fatty alcohol). Its chemical formula is C36H70O2.
Q2: What are the primary applications of this compound?
A2: While specific research on this compound is ongoing, long-chain wax esters are utilized in various industries, including cosmetics, pharmaceuticals, and as lubricants. In cosmetics, they can function as emollients, thickeners, and structuring agents in products like creams and lotions. In the pharmaceutical industry, they are explored for drug delivery systems due to their biocompatibility and controlled-release properties.
Q3: What are the common methods for synthesizing this compound?
A3: this compound can be synthesized through two primary routes:
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Chemical Synthesis: This typically involves the direct esterification of myristoleic acid with behenyl alcohol, often in the presence of an acid catalyst at elevated temperatures.
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Enzymatic Synthesis: This method utilizes lipases as biocatalysts to perform the esterification under milder reaction conditions, which can offer higher selectivity and reduced by-product formation.
Q4: What are the main challenges in scaling up the production of this compound?
A4: Scaling up the production of this compound can present several challenges, including:
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Reaction Kinetics: Ensuring efficient and complete reaction on a larger scale can be difficult.
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Heat and Mass Transfer: Maintaining uniform temperature and mixing in large reactors is crucial for consistent product quality.
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Catalyst Efficiency and Recovery: For both chemical and enzymatic catalysts, ensuring their activity, stability, and efficient recovery for reuse is a key economic factor.
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Purification: Removing unreacted starting materials, by-products, and the catalyst from a large volume of a waxy product can be complex.
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Product Crystallization and Handling: The waxy nature of this compound can pose challenges in handling, filtration, and drying at an industrial scale.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction due to unfavorable equilibrium. | - Use a molar excess of one reactant (typically the less expensive one). - Remove water formed during the reaction using a Dean-Stark trap or molecular sieves. - Increase the catalyst concentration. - Optimize the reaction temperature and time. |
| Inactive or insufficient catalyst. | - Use fresh or a higher loading of the catalyst. - For enzymatic reactions, ensure the lipase (B570770) is from a reputable source and has been stored correctly. Check for enzyme denaturation. | |
| Presence of Unreacted Starting Materials in the Final Product | Inefficient purification. | - Optimize the purification method (e.g., recrystallization solvent and temperature, column chromatography conditions). - Perform multiple purification steps. |
| Incomplete reaction. | - See "Low Reaction Yield" troubleshooting steps. | |
| Formation of By-products | Side reactions due to high temperatures or reactive impurities. | - For chemical synthesis, consider lowering the reaction temperature and using a milder catalyst. - For enzymatic synthesis, ensure the lipase used is specific for the desired esterification. - Use high-purity starting materials. |
| Oxidation of the double bond in myristoleic acid. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a suitable antioxidant to the reaction mixture. | |
| Difficulty in Product Isolation and Purification | Waxy and viscous nature of the product. | - For recrystallization, select a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. - Consider filtration at an elevated temperature to keep the product in a molten state. - For column chromatography, use a wider diameter column and consider a gradient elution to improve separation. |
| Inconsistent Product Quality Between Batches | Variations in reaction conditions. | - Implement strict process controls for temperature, mixing speed, and reaction time. - Ensure consistent quality of raw materials. |
| Catalyst deactivation. | - Monitor the activity of the catalyst over time and replace or regenerate it as needed. |
Experimental Protocols
Enzymatic Synthesis of this compound (Lab Scale)
This protocol is based on the enzymatic synthesis of other long-chain wax esters and can be a starting point for optimization.
Materials:
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Myristoleic acid
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Behenyl alcohol
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Immobilized lipase (e.g., Novozym 435)
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Anhydrous organic solvent (e.g., hexane (B92381) or toluene)
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Molecular sieves (3Å or 4Å)
Procedure:
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In a round-bottom flask, dissolve myristoleic acid and behenyl alcohol in the chosen solvent. A slight molar excess of one of the reactants (e.g., 1.1:1 alcohol to acid) can be used to drive the reaction to completion.
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Add the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized, but a starting point is typically 5-10% by weight of the limiting reactant.
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Add activated molecular sieves to the mixture to remove the water produced during the reaction.
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Heat the reaction mixture to a temperature suitable for the chosen lipase (typically 40-60°C) and stir continuously.
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Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
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Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate).
Quality Control and Analysis
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
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High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD): Suitable for the analysis of non-volatile, waxy esters.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group.
Quantitative Data Summary
The following table presents illustrative data for the enzymatic synthesis of a generic long-chain wax ester. These values should be considered as a starting point for the optimization of this compound synthesis.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reactant Molar Ratio (Alcohol:Acid) | 1.1:1 | 1.1:1 | 1.05:1 |
| Enzyme Loading (% w/w) | 10% | 8% | 5% |
| Temperature (°C) | 50 | 55 | 60 |
| Reaction Time (hours) | 24 | 36 | 48 |
| Solvent | Hexane | Toluene | Solvent-free |
| Yield (%) | >90 | >85 | >80 |
| Purity (%) | >98 | >95 | >95 |
Visualizations
Experimental Workflow for this compound Production
Caption: A generalized workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway of this compound Precursors
While the direct signaling pathways of this compound are not well-established, its constituent molecules, myristoleic acid and behenyl alcohol, may have biological activities. This diagram illustrates a hypothetical pathway based on the known roles of long-chain fatty acids and alcohols.
Caption: A hypothetical signaling pathway for the precursors of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Behenyl Myristoleate with Other Fatty Esters: A Guide for Researchers and Formulation Scientists
For researchers, scientists, and drug development professionals, the selection of a suitable fatty ester as an excipient is a critical decision that can significantly impact a product's performance, particularly in topical and transdermal delivery systems. This guide provides a comprehensive, data-driven comparison of Behenyl Myristoleate with other commonly used fatty esters, offering insights into their physicochemical properties and functional performance to inform formulation decisions.
This compound, an ester of behenyl alcohol and myristoleic acid, is a waxy solid at room temperature. Its long carbon chain length suggests properties conducive to creating occlusive films, providing substantivity, and modifying viscosity in formulations. Due to the limited direct experimental data on this compound, its properties are often inferred from its constituent components: behenyl alcohol, a 22-carbon saturated fatty alcohol, and myristoleic acid, a 14-carbon monounsaturated fatty acid. This guide will compare the projected properties of this compound with well-characterized fatty esters: Behenyl Behenate, Cetyl Ricinoleate (B1264116), Isopropyl Myristate, and Glyceryl Monostearate.
Key Performance Indicators: A Quantitative Comparison
The following table summarizes the key physicochemical properties of this compound and its counterparts. These parameters are crucial in determining the functional role of a fatty ester in a formulation, from its feel on the skin to its ability to enhance the delivery of active pharmaceutical ingredients (APIs).
| Property | This compound (Inferred) | Behenyl Behenate | Cetyl Ricinoleate | Isopropyl Myristate | Glyceryl Monostearate |
| Chemical Formula | C36H70O2 | C44H88O2 | C34H66O3 | C17H34O2 | C21H42O4 |
| Molecular Weight ( g/mol ) | ~534.9 | 649.2 | 522.9 | 270.5 | 358.6 |
| Melting Point (°C) | ~60-70 | 70 - 74[1] | ~30-35[2] | ~3[3] | 55-60 |
| Appearance | Waxy Solid | White to yellowish, hard granules[1] | Off-white waxy solid[2] | Colorless, oily liquid | White or cream-colored waxy solid |
| Solubility | Insoluble in water; Soluble in oils and organic solvents. | Water-insoluble | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether | Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene (B89431) glycol | Practically insoluble in water; soluble in hot ethanol, chloroform, and ether |
| Viscosity | High (inferred from long chain) | High (solid) | Varies with temperature | ~6-8 mPa·s at 25°C | High (solid) |
| Skin Feel | Rich, occlusive | Waxy, structuring | Velvety, soft, non-greasy | Light, non-greasy, fast-spreading | Lubricating, smooth |
| Skin Penetration Enhancement | Moderate (inferred) | Low (due to high molecular weight) | Moderate | High | Moderate |
Experimental Protocols: Methodologies for Performance Evaluation
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for two key performance assays for fatty esters in dermatological and cosmetic applications.
In Vitro Skin Permeation Testing using Franz Diffusion Cells
This method is the gold standard for assessing the potential of an excipient to enhance the penetration of an active pharmaceutical ingredient (API) through the skin.
Objective: To quantify the rate and extent of permeation of a model API through a skin membrane when formulated with different fatty esters.
Apparatus:
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Franz Diffusion Cells
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Human or animal skin membrane (e.g., excised human skin, porcine ear skin)
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Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
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Magnetic stirrer
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Water bath for temperature control (32 ± 1 °C)
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High-Performance Liquid Chromatography (HPLC) system for API quantification
Procedure:
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Membrane Preparation: Skin membranes are carefully prepared, ensuring integrity and uniform thickness. The stratum corneum side is oriented to face the donor compartment.
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Cell Assembly: The skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell.
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Receptor Chamber: The receptor chamber is filled with degassed receptor fluid, and a magnetic stir bar is added. The temperature is maintained at 32 ± 1 °C to mimic skin surface temperature.
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Formulation Application: A precise amount of the test formulation (API in the fatty ester vehicle) is applied to the surface of the skin in the donor compartment.
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Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor fluid is replaced to maintain sink conditions.
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Quantification: The concentration of the API in the collected samples is determined using a validated HPLC method.
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Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to compare the enhancement effect of each fatty ester.
Sensory Evaluation of Emollient Performance
The tactile properties of a topical product are paramount for user acceptance. Sensory evaluation provides a systematic way to quantify the feel of different emollients on the skin.
Objective: To obtain a descriptive sensory profile of each fatty ester based on its tactile properties upon application to the skin.
Methodology:
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Panel: A trained panel of 10-15 individuals with demonstrated sensory acuity.
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Test Area: A defined area on the volar forearm of each panelist.
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Sample Application: A standardized amount of each neat fatty ester is applied to the test area.
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Evaluation Attributes: Panelists evaluate a set of predefined sensory attributes at specific time points (e.g., immediately after application and after 10 minutes).
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Rating Scale: A labeled magnitude scale (e.g., 0-100) is used for rating the intensity of each attribute.
Key Sensory Attributes:
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Spreadability: Ease of spreading on the skin.
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Absorbency: Perceived speed of penetration into the skin.
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Greasiness: Sensation of an oily film on the skin.
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Tackiness: Stickiness or drag felt on the skin after application.
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Occlusivity: The feeling of a protective layer on the skin.
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Softness: The perceived smoothness and suppleness of the skin after application.
Data Analysis: The mean scores for each attribute are calculated and can be visualized using spider web plots for a comparative sensory profile of the emollients.
Concluding Remarks
The choice of a fatty ester as a pharmaceutical excipient is a multifaceted decision that requires a thorough understanding of its physicochemical properties and functional performance. While direct comparative data for this compound is still emerging, its inferred properties suggest it is a promising candidate for formulations requiring a rich, occlusive feel and moderate emolliency.
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For high viscosity and structuring: Behenyl Behenate and Glyceryl Monostearate are excellent choices.
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For a light, non-greasy feel and enhanced penetration: Isopropyl Myristate is a well-established option.
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For a balance of emolliency and a velvety after-feel: Cetyl Ricinoleate presents a compelling profile.
Ultimately, the optimal fatty ester will depend on the specific requirements of the formulation, including the properties of the API, the desired sensory characteristics of the final product, and the target delivery profile. The experimental protocols outlined in this guide provide a framework for conducting robust, head-to-head comparisons to facilitate an evidence-based selection process.
References
Assessing the Biodegradability of Behenyl Myristoleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biodegradability of Behenyl Myristoleate, a wax ester commonly used in cosmetics and pharmaceutical formulations. Due to the limited availability of direct public data on its biodegradability, this analysis is based on its chemical structure, the biodegradability of its constituent components, and data from structurally analogous compounds. The guide contrasts its expected performance with other relevant alternatives, supported by experimental data from standardized testing protocols.
Executive Summary
This compound is a long-chain wax ester formed from behenyl alcohol (a C22 saturated fatty alcohol) and myristoleic acid (a C14 monounsaturated fatty acid). Based on established metabolic pathways, its biodegradation is anticipated to proceed via enzymatic hydrolysis into its constituent alcohol and fatty acid, both of which are then subject to further degradation. Data from close structural analogues, such as Cetyl Palmitate, and from long-chain fatty alcohols and acids, strongly suggest that this compound is inherently biodegradable. However, its long carbon chains and low water solubility may result in a degradation rate that does not meet the stringent criteria for "readily biodegradable" within the 10-day window as defined by OECD guidelines.
Comparative Biodegradability Data
The following table summarizes available quantitative data for this compound's components, structural analogues, and benchmark substances.
| Substance | Chemical Class | Test Method (Comparable to) | Biodegradation (%) | Test Duration (Days) | Classification |
| This compound | Wax Ester | - | No Data Available | - | Expected to be Inherently Biodegradable |
| Cetyl Palmitate | Wax Ester | Oxygen Depletion | 75.3%[1] | 28 | Readily Biodegradable[1] |
| Behenyl Alcohol (C22) | Fatty Alcohol | OECD 301 Type | 37%[2] | 28 | Not Readily Biodegradable[2] |
| C16-18 Fatty Alcohols | Fatty Alcohol | OECD 301 Type | 62 - 76%[2] | 28 | Readily Biodegradable (but fails 10-day window)[2] |
| C16-18 Polyol Ester | Polyol Ester | OECD 301F | 86% | 28 | Readily Biodegradable |
| Paraffin Wax | Long-Chain Alkane | - | Very Low | >28 | Not Readily Biodegradable |
Note: "Inherently biodegradable" refers to substances that show biodegradation under specific conditions, while "readily biodegradable" substances degrade rapidly and completely under stringent aerobic conditions.
Biodegradation Signaling Pathways and Mechanisms
The biodegradation of a wax ester like this compound is a two-step process. The initial and rate-limiting step is the hydrolysis of the ester bond, typically catalyzed by extracellular lipases or esterases secreted by microorganisms. This cleavage releases the constituent fatty alcohol (Behenyl Alcohol) and fatty acid (Myristoleic Acid).
Once liberated, these long-chain molecules are catabolized through the β-oxidation pathway, which occurs within the microbial cell. The fatty alcohol is first oxidized to its corresponding fatty acid. Then, both fatty acids undergo a cyclical process where two-carbon units are sequentially cleaved to produce acetyl-CoA. This acetyl-CoA subsequently enters the citric acid cycle (TCA cycle) for complete mineralization to CO₂ and H₂O, generating energy for the microorganism.
References
A Comparative Guide to Behenyl Myristoleate in Advanced Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical trial design for evaluating the efficacy of Behenyl Myristoleate in skincare, alongside a comparative analysis with established alternatives. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction to this compound
This compound is an ester of behenyl alcohol and myristoleic acid. While direct clinical data on this compound for skincare is emerging, its constituent parts suggest potential benefits for skin barrier function and hydration. Behenyl alcohol, a long-chain fatty alcohol, is known for its emollient and moisturizing properties, helping to soften the skin and prevent water loss.[1][2][3] Myristoleic acid, a monounsaturated fatty acid, has been investigated for its potential anti-inflammatory and antimicrobial properties.
Based on the properties of its precursors, the hypothesized mechanism of action for this compound in skincare centers on its ability to integrate into the stratum corneum, reinforcing the skin's lipid barrier. This can lead to improved hydration, reduced transepidermal water loss (TEWL), and a potential reduction in inflammatory responses.
Proposed Clinical Trial Design for this compound
This section outlines a robust clinical trial protocol to evaluate the safety and efficacy of a topical formulation containing this compound.
Study Objective: To assess the efficacy and safety of a 2% this compound cream in improving skin barrier function, hydration, and reducing signs of aging compared to a placebo and active comparators.
Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Healthy male and female subjects aged 35-65 with mild to moderate signs of photoaging, including fine lines, wrinkles, and self-perceived skin dryness.
-
Exclusion Criteria: Subjects with active skin diseases, known allergies to cosmetic ingredients, or those who have undergone facial cosmetic procedures in the last six months.
Treatment Arms:
-
This compound (BM) Group: 2% this compound cream.
-
Placebo Group: Vehicle cream without this compound.
-
Active Comparator Group 1 (Retinoid): 0.5% Retinol cream.
-
Active Comparator Group 2 (Niacinamide): 5% Niacinamide cream.
-
Active Comparator Group 3 (Ceramides): Cream containing a ceramide complex.
Study Endpoints:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Investigator's Global Assessment (IGA) of skin aging signs (wrinkles, firmness, texture) at weeks 4, 8, and 12.
-
Subject self-assessment questionnaires on skin feel, hydration, and overall appearance at weeks 4, 8, and 12.
-
Change in skin elasticity (measured by Cutometer) at week 12.
-
Assessment of skin erythema (measured by Mexameter) at weeks 4, 8, and 12.
-
Safety and tolerability assessed through adverse event reporting.
-
Experimental Protocols
Detailed methodologies for the key experiments are as follows:
3.1. Measurement of Transepidermal Water Loss (TEWL)
-
Instrument: Tewameter® (or similar evaporimeter).
-
Procedure: Subjects will acclimatize in a temperature and humidity-controlled room (22°C, 50% RH) for 20 minutes. The probe of the Tewameter® will be placed gently on the designated skin area (e.g., forearm or cheek) until a stable reading is obtained. Three measurements will be taken at each site and averaged.
3.2. Measurement of Skin Hydration
-
Instrument: Corneometer®.
-
Procedure: Following acclimatization, the Corneometer® probe is pressed against the skin surface. The instrument measures the electrical capacitance of the stratum corneum, which correlates with its water content. Three measurements will be taken at each site and averaged.
3.3. Measurement of Skin Elasticity
-
Instrument: Cutometer®.
-
Procedure: The Cutometer® probe applies negative pressure to the skin, pulling it into the aperture of the probe. The instrument measures the vertical displacement of the skin, providing data on its firmness and elasticity. Parameters R0 (firmness) and R2 (overall elasticity) will be recorded.
3.4. Investigator's Global Assessment (IGA)
-
A trained dermatologist will assess facial skin for fine lines, wrinkles, firmness, and texture using a standardized 5-point scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe).
Comparative Performance Data
The following tables summarize the expected and literature-supported performance of this compound and its alternatives based on the proposed clinical trial endpoints.
Table 1: Skin Barrier Function and Hydration
| Ingredient | Change in TEWL (g/h/m²) | Change in Skin Hydration (Corneometer Units) |
| This compound (2%) | (Hypothesized) ↓ 15-20% | (Hypothesized) ↑ 20-30% |
| Placebo | No significant change | No significant change |
| Retinoids (0.5% Retinol) | May initially increase, then stabilize | Variable, may cause initial dryness |
| Niacinamide (5%) | ↓ 10-15% | ↑ 15-25% |
| Ceramides (B1148491) | ↓ 15-25% | ↑ 20-35% |
Table 2: Anti-Aging Efficacy
| Ingredient | Improvement in Fine Lines & Wrinkles (IGA Score) | Improvement in Skin Firmness (Cutometer R0) |
| This compound (2%) | (Hypothesized) Mild to moderate improvement | (Hypothesized) Mild improvement |
| Placebo | No significant change | No significant change |
| Retinoids (0.5% Retinol) | Significant improvement | Moderate to significant improvement |
| Niacinamide (5%) | Mild to moderate improvement | Mild improvement |
| Ceramides | Mild improvement (primarily due to hydration) | Mild improvement |
Signaling Pathways and Experimental Workflows
5.1. Hypothesized Mechanism of this compound
Caption: Hypothesized mechanism of this compound in skin barrier enhancement.
5.2. Clinical Trial Workflow
Caption: Randomized controlled trial workflow for evaluating this compound.
5.3. Comparative Signaling Pathways
Caption: Simplified signaling pathways of common skincare actives.
Conclusion
While this compound is a promising ingredient for skincare formulations, rigorous clinical evaluation is necessary to substantiate its efficacy. The proposed clinical trial design provides a comprehensive framework for assessing its impact on skin barrier function, hydration, and signs of aging. Comparative analysis against established ingredients such as retinoids, niacinamide, and ceramides will be crucial in positioning this compound within the landscape of advanced skincare actives. The provided protocols and data tables serve as a foundational guide for researchers and developers in this endeavor.
References
Safety Operating Guide
Personal protective equipment for handling Behenyl myristoleate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Behenyl myristoleate (B1240118). The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar long-chain fatty acid esters.
Personal Protective Equipment (PPE) and Handling
When working with Behenyl myristoleate, it is imperative to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE and handling procedures.
| Area of Protection | Required PPE and Procedures | Purpose |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | To prevent eye contact which may cause irritation. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities, consider an apron or impervious clothing.[1][2] | To avoid skin contact, which may cause mild irritation. |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. If aerosols are generated or exposure limits are exceeded, use a NIOSH-approved respirator. | To prevent inhalation of vapors or mists. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion and maintain a clean working environment. |
Accidental Release and Disposal
In the event of a spill, contain the material and absorb it with an inert material such as sand or earth. Place the absorbed material into a suitable container for disposal.[3] Always dispose of chemical waste in accordance with local, state, and federal regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
